3,5-Bis(trifluoromethyl)fluorobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-fluoro-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7/c9-6-2-4(7(10,11)12)1-5(3-6)8(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVDOILFQLAMEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293286 | |
| Record name | 3,5-Bis(trifluoromethyl)fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35564-19-3 | |
| Record name | 35564-19-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88298 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Bis(trifluoromethyl)fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Bis(trifluoromethyl)fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-bis(trifluoromethyl)fluorobenzene, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of trifluoromethyl and fluoro groups imparts unique electronic and lipophilic properties to molecules, making this compound a valuable intermediate in medicinal chemistry and materials science.
Synthesis
The most common and effective method for the synthesis of this compound is the Balz-Schiemann reaction.[1] This reaction facilitates the transformation of a primary aromatic amine into an aryl fluoride via a diazonium tetrafluoroborate intermediate.[1] In this case, the starting material is 3,5-bis(trifluoromethyl)aniline.
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Experimental Protocol: Balz-Schiemann Reaction
This protocol is adapted from a general procedure for the Balz-Schiemann reaction of a similar substrate, 3-aminobenzotrifluoride.[2]
-
Step 1: Diazotization
-
In a suitable reaction vessel, dissolve 3,5-bis(trifluoromethyl)aniline (1 equivalent) in a dilute solution of tetrafluoroboric acid (HBF4).
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add an aqueous solution of sodium nitrite (NaNO2) (1.05 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
-
Step 2: Isolation of the Diazonium Intermediate
-
The resulting precipitate of 3,5-bis(trifluoromethyl)benzenediazonium tetrafluoroborate is collected by filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the isolated diazonium salt under vacuum.
-
-
Step 3: Thermal Decomposition
-
Gently heat the dry diazonium salt in an appropriate apparatus. The decomposition is typically carried out without a solvent.
-
The decomposition will result in the evolution of nitrogen gas and boron trifluoride, yielding the crude product.
-
-
Step 4: Purification
-
The crude this compound can be purified by distillation or column chromatography to afford the final product as a colorless liquid.
-
Characterization
The structure and purity of the synthesized this compound are confirmed through various spectroscopic techniques.
Workflow for Characterization:
Caption: Experimental workflow for product characterization.
2.1. Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₃F₇ | [3] |
| Molecular Weight | 232.10 g/mol | [3] |
| IUPAC Name | 1-fluoro-3,5-bis(trifluoromethyl)benzene | [3] |
| CAS Number | 35564-19-3 | [3] |
| Boiling Point | 172-174 °C | [4] |
| Melting Point | -11 °C | [4] |
2.2. Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
| ¹H NMR | |
| Chemical Shift (δ) ppm | Multiplicity |
| Data not available in search results |
| ¹³C NMR | |
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
| ¹⁹F NMR | |
| Chemical Shift (δ) ppm (vs. CFCl₃) | Assignment |
| -63.3 (approx.) | 2 x -CF₃ |
| Data for the aromatic fluorine is not explicitly available but is expected in the range of -100 to -140 ppm | -F |
Note: The chemical shift for the trifluoromethyl groups is estimated based on data for similar compounds like 1,4-bis(trifluoromethyl)benzene.[5] The exact chemical shifts and coupling constants would need to be determined from the actual spectrum.
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| Specific peak data not available in search results. Expected absorptions include: | |
| ~3100-3000 | C-H stretching (aromatic) |
| ~1600-1450 | C=C stretching (aromatic) |
| ~1350-1150 | C-F stretching (strong) |
A vapor phase IR spectrum is available on PubChem.[3]
2.2.3. Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern of the compound.
| m/z | Assignment |
| 232 | [M]⁺ (Molecular ion) |
| Other fragmentation data not available in search results. Expected fragments would involve the loss of F, CF₃, and subsequent rearrangements. |
A GC-MS spectrum is available on PubChem.[3]
Applications
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules and advanced materials. Its applications include:
-
Pharmaceuticals: The introduction of the 3,5-bis(trifluoromethyl)phenyl moiety can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.
-
Agrochemicals: It serves as a building block for the synthesis of potent herbicides, insecticides, and fungicides.[4]
-
Materials Science: This compound is used in the preparation of fluorinated polymers and liquid crystals with unique thermal and electronic properties.
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. For more detailed information, researchers are encouraged to consult the cited literature and spectral databases.
References
Physical and chemical properties of 1-fluoro-3,5-bis(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 1-fluoro-3,5-bis(trifluoromethyl)benzene. It details experimental protocols for its synthesis and purification, explores its chemical reactivity, and discusses its significant applications, particularly in the fields of drug discovery and agrochemicals. This document is intended to serve as a critical resource for researchers and professionals engaged in chemical synthesis and medicinal chemistry.
Introduction
1-fluoro-3,5-bis(trifluoromethyl)benzene, with the CAS number 35564-19-3, is a highly fluorinated aromatic compound.[1] Its unique electronic properties, stemming from the presence of a fluorine atom and two trifluoromethyl groups on the benzene ring, make it a valuable building block in organic synthesis. The trifluoromethyl group is known to enhance the lipophilicity, metabolic stability, and binding affinity of molecules, making this compound a key intermediate in the development of novel pharmaceuticals and agrochemicals.[2][3]
Physical and Chemical Properties
1-fluoro-3,5-bis(trifluoromethyl)benzene is a colorless liquid at room temperature.[3] It is characterized by its high boiling point and thermal stability.[3] The compound is insoluble in water but shows good solubility in common organic solvents such as acetone, dichloromethane, and ethyl acetate.[3]
Table 1: Physical and Chemical Properties of 1-fluoro-3,5-bis(trifluoromethyl)benzene
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₃F₇ | [1] |
| Molecular Weight | 232.10 g/mol | [1] |
| Melting Point | -11 °C | [3] |
| Boiling Point | 172-174 °C | [3] |
| Density | Data not available | |
| Refractive Index | Data not available | |
| Vapor Pressure | Data not available | |
| Solubility | Insoluble in water; Soluble in acetone, dichloromethane, ethyl acetate | [3] |
Spectral Data
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region. The protons on the benzene ring will exhibit coupling with the fluorine atom and potentially long-range coupling with the trifluoromethyl groups.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons. The carbons directly bonded to the fluorine and trifluoromethyl groups will exhibit characteristic splitting patterns and chemical shifts due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is crucial for characterizing this compound. It is expected to show two main signals: one for the fluorine atom attached to the ring and another for the two equivalent trifluoromethyl groups. The chemical shifts and coupling constants provide valuable structural information.[4]
3.2. Infrared (IR) Spectroscopy
The IR spectrum of 1-fluoro-3,5-bis(trifluoromethyl)benzene will be dominated by strong absorption bands characteristic of C-F and C-CF₃ stretching vibrations. Aromatic C-H stretching and ring vibrations will also be present.[4] Characteristic aromatic ring peaks are expected in the 1450 to 1600 cm⁻¹ range.[5]
3.3. Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) at m/z 232. The fragmentation pattern is expected to involve the loss of fluorine, trifluoromethyl radicals, and other characteristic fragments of fluorinated aromatic compounds.
Experimental Protocols
Detailed experimental protocols for the synthesis of 1-fluoro-3,5-bis(trifluoromethyl)benzene are not explicitly published. However, analogous synthetic routes for similar fluorinated aromatic compounds can be adapted.
4.1. Synthesis
A plausible synthetic route is the Sandmeyer reaction starting from 3,5-bis(trifluoromethyl)aniline. This well-established method is used to introduce a fluorine atom onto an aromatic ring via a diazonium salt intermediate.
Diagram 1: Proposed Synthesis via Sandmeyer Reaction
Caption: Proposed two-step synthesis of 1-fluoro-3,5-bis(trifluoromethyl)benzene.
Experimental Workflow:
-
Diazotization: 3,5-bis(trifluoromethyl)aniline is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Fluorination (Sandmeyer Reaction): The cold diazonium salt solution is then added to a solution of a fluorine source, such as tetrafluoroboric acid (HBF₄) or a pyridine-hydrofluoric acid complex, often with a copper(I) catalyst, to yield 1-fluoro-3,5-bis(trifluoromethyl)benzene.
4.2. Purification
Purification of the crude product can be achieved through standard laboratory techniques.
Diagram 2: Purification Workflow
Caption: General workflow for the purification of 1-fluoro-3,5-bis(trifluoromethyl)benzene.
Purification Protocol:
-
Extraction: The reaction mixture is typically extracted with an organic solvent like diethyl ether or dichloromethane. The organic layer is then washed with water and brine to remove inorganic impurities.
-
Drying and Evaporation: The extracted organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Distillation: The crude product is then purified by fractional distillation under reduced pressure to obtain the pure 1-fluoro-3,5-bis(trifluoromethyl)benzene.[6]
Chemical Reactivity
The chemical reactivity of 1-fluoro-3,5-bis(trifluoromethyl)benzene is dictated by the strong electron-withdrawing nature of the fluorine and trifluoromethyl substituents.
5.1. Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring is highly susceptible to nucleophilic aromatic substitution (SNAAr). The fluorine atom can be displaced by a variety of nucleophiles. This reactivity makes it a versatile precursor for synthesizing a wide range of derivatives.
Diagram 3: Nucleophilic Aromatic Substitution
References
- 1. 3,5-Bis(trifluoromethyl)fluorobenzene | C8H3F7 | CID 258895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. rsc.org [rsc.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Spectroscopic Analysis of 3,5-Bis(trifluoromethyl)fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,5-bis(trifluoromethyl)fluorobenzene, a compound of interest in medicinal chemistry and materials science due to the unique properties conferred by its fluorine substituents. This document details the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | H-2, H-6 | 7.5 - 7.8 | Doublet of triplets (dt) or Multiplet (m) | JHF ≈ 6-9, JHH ≈ 2-3 |
| H-4 | 7.3 - 7.6 | Triplet of triplets (tt) or Multiplet (m) | JHF ≈ 2-3, JHH ≈ 2-3 | |
| ¹³C | C-1 | 162 - 165 | Doublet (d) | ¹JCF ≈ 245-255 |
| C-2, C-6 | 115 - 120 | Doublet of quartets (dq) | ²JCF ≈ 20-25, ³JCCF ≈ 3-5 | |
| C-3, C-5 | 132 - 135 | Quartet of doublets (qd) | ²JCCF ≈ 30-35, ³JCF ≈ 3-5 | |
| C-4 | 118 - 122 | Triplet (t) | ³JCF ≈ 3-5 | |
| -CF₃ | 122 - 125 | Quartet (q) | ¹JCF ≈ 270-275 | |
| ¹⁹F | C-F | -105 to -115 | Triplet of septets (ts) or Multiplet (m) | JFH ≈ 6-9, JFF ≈ 2-4 |
| -CF₃ | -62 to -65 | Doublet (d) or Singlet (s) | JFF ≈ 2-4 |
Note: Predicted values are based on data for similar fluorinated aromatic compounds. Actual experimental values may vary.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorptions for aromatic C-H bonds, C=C stretching vibrations of the benzene ring, and strong C-F stretching bands. Aromatic rings typically exhibit a series of peaks in the 1450 to 1600 cm⁻¹ range[1][2][3].
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3100 - 3000 | Weak to Medium | Aromatic C-H Stretch[4] |
| 1600 - 1585 | Medium | Aromatic C=C Ring Stretch[4] |
| 1500 - 1400 | Medium to Strong | Aromatic C=C Ring Stretch[4] |
| 1350 - 1100 | Strong | C-F Stretch (from -CF₃ groups) |
| 1250 - 1000 | Strong | C-F Stretch (from aryl-F) |
| 900 - 675 | Strong | C-H Out-of-plane Bending[4] |
Mass Spectrometry (MS)
The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern. The molecular formula is C₈H₃F₇, with a calculated molecular weight of approximately 232.01 g/mol [5].
Table 3: Predicted Mass Spectrometry Data
| m/z | Predicted Ion | Comments |
| 232 | [M]⁺ | Molecular ion peak |
| 213 | [M-F]⁺ | Loss of a fluorine atom |
| 163 | [M-CF₃]⁺ | Loss of a trifluoromethyl radical, likely a prominent peak |
| 145 | [C₇H₃F₂]⁺ | Further fragmentation |
| 114 | [C₆H₃F]⁺ | Fragmentation with loss of both -CF₃ groups |
| 69 | [CF₃]⁺ | Trifluoromethyl cation, can be a significant peak[6] |
Experimental Protocols
The following sections detail the methodologies for acquiring high-quality spectroscopic data for this compound.
NMR Spectroscopy Protocol
This protocol is designed for a standard 400 MHz NMR spectrometer.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice.
-
Ensure the sample is fully dissolved; vortex if necessary.
-
-
¹H NMR Acquisition :
-
Tune and shim the spectrometer on the sample.
-
Acquire a standard 1D proton spectrum with parameters such as a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds.
-
Reference the spectrum to the deuterated solvent peak.
-
-
¹⁹F NMR Acquisition :
-
Switch the spectrometer to the ¹⁹F channel.
-
Acquire a proton-decoupled 1D fluorine spectrum. ¹⁹F NMR is highly sensitive, so fewer scans (e.g., 16-64) are typically needed[7][8].
-
Use an external reference standard such as CFCl₃ (δ = 0 ppm) or a secondary standard like trifluoroacetic acid[9].
-
A proton-coupled ¹⁹F spectrum can also be acquired to observe H-F coupling.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired FIDs.
-
Phase and baseline correct all spectra.
-
Integrate the peaks in the ¹H and ¹⁹F spectra to determine the relative number of nuclei.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
-
FTIR Spectroscopy Protocol
This protocol describes the use of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
-
Instrument Preparation :
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Acquire a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis :
-
Place a small amount of liquid or solid this compound directly onto the ATR crystal.
-
For a solid sample, lower the press arm to ensure good contact between the sample and the crystal.
-
Initiate the scan. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
-
-
Data Processing :
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general method for analyzing a volatile compound like this compound.
-
Sample Preparation :
-
Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
-
GC-MS System Configuration :
-
GC Column : Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas : Helium at a constant flow rate (e.g., 1.2 mL/min)[10].
-
Inlet : Set to splitless or a high split ratio mode at a temperature of 250-300°C[10].
-
Oven Program : Start at a low temperature (e.g., 50°C for 1 min), then ramp to a high temperature (e.g., 300°C) at a rate of 10-20°C/min[10].
-
MS Detector : Use Electron Ionization (EI) at 70 eV. Set the source temperature to ~230°C and the quadrupole temperature to ~150°C[10]. Scan a mass range of m/z 40-400.
-
-
Data Acquisition and Analysis :
-
Inject 1 µL of the sample solution into the GC.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the spectrum to a library database (e.g., NIST) if available.
-
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a fluorinated aromatic compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. This compound | C8H3F7 | CID 258895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. en.notes.fluorine1.ru [en.notes.fluorine1.ru]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-Trifluoromethyl-4-nitrophenol (TFM)
CAS Number: 88-30-2 (Note: The requested CAS number 328-76-7 is likely a typographical error, as scientific literature predominantly associates the chemical profile with CAS 88-30-2, also known as 3-Trifluoromethyl-4-nitrophenol or TFM).
This technical guide provides a comprehensive overview of the chemical and physical properties, hazards, and toxicological profile of 3-Trifluoromethyl-4-nitrophenol (TFM). The information is intended for researchers, scientists, and professionals in drug development and environmental science.
Chemical and Physical Properties
TFM is a yellow to orange crystalline solid.[1] It has a molecular weight of 207.11 g/mol .[1][2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C7H4F3NO3 | [3][4] |
| Molecular Weight | 207.11 g/mol | [1][2] |
| Melting Point | 76 °C | [1] |
| Water Solubility | 5000 mg/L at 25 °C | [1] |
| Vapor Pressure | 0.00133 mmHg | [1] |
| pKa | 6.07 | [1] |
| logP (Octanol-Water Partition Coefficient) | 2.8 | [1] |
Solubility Profile:
| Solvent | Solubility |
| DMF | 30 mg/ml |
| DMSO | 30 mg/ml |
| Ethanol | 30 mg/ml |
| PBS (pH 7.2) | 5 mg/ml |
Hazards and Toxicology
TFM is classified as a hazardous substance. It is toxic if swallowed, harmful in contact with skin or if inhaled, causes skin irritation, and can cause serious eye irritation.[5]
GHS Hazard Classification
-
Acute Toxicity, Oral: Category 3[5]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[2]
Toxicological Data
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 141 mg/kg | [6] |
| LD50 | Rabbit | Dermal | > 2000 mg/kg | [6] |
| LC50 (9-h) | Sea Lamprey Larvae | Aquatic | Varies with water chemistry | [7] |
| LC50 | Rainbow Trout | Aquatic | Varies with water chemistry | [8] |
Ecotoxicity
TFM is primarily used as a piscicide, specifically a lampricide, to control invasive sea lamprey populations in the Great Lakes region.[3][7][9] Its toxicity is selective, being more toxic to sea lampreys than to many other fish species.[4][10] However, it is still considered toxic to aquatic life in general.[6] TFM is not expected to bioaccumulate and breaks down in the environment within several days.[3]
Mechanism of Action and Signaling Pathways
The primary mechanism of TFM's toxicity is the uncoupling of mitochondrial oxidative phosphorylation.[9][11] This action is similar to that of the classic uncoupling agent 2,4-dinitrophenol (DNP).[11][12] TFM, being a hydrophobic weak acid, can transport protons across the inner mitochondrial membrane, dissipating the proton motive force necessary for ATP synthesis.[11][12] This leads to a mismatch between ATP supply and demand, resulting in the depletion of cellular energy stores, primarily glycogen, and ultimately cell death.[9][11]
References
- 1. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. TFM (piscicide) - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. echemi.com [echemi.com]
- 6. glfc.org [glfc.org]
- 7. academic.oup.com [academic.oup.com]
- 8. glfc.org [glfc.org]
- 9. "Mechanism(s) of 3-Trifluoromethyl-4-Nitrophenol (TFM) Toxicity in Sea " by Oana Birceanu [scholars.wlu.ca]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) uncouples mitochondrial oxidative phosphorylation in both sea lamprey (Petromyzon marinus) and TFM-tolerant rainbow trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exposure to the lampricide 3-trifluoromethyl-4-nitrophenol results in increased expression of carbohydrate transporters in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3,5-Bis(trifluoromethyl)fluorobenzene: Discovery and Historical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-bis(trifluoromethyl)fluorobenzene, a key building block in medicinal chemistry and materials science. It details the historical synthesis of this compound, tracing its development from readily available starting materials. This document offers a thorough examination of the experimental protocols for the multi-step synthesis, including the nitration of 1,3-bis(trifluoromethyl)benzene, the subsequent reduction to 3,5-bis(trifluoromethyl)aniline, and the final conversion to the target molecule via the Balz-Schiemann reaction. Quantitative data for each synthetic step is presented in clear, tabular format for easy comparison and evaluation. Furthermore, this guide includes detailed visualizations of the synthetic pathways and experimental workflows using Graphviz (DOT language) to provide a clear and logical representation of the chemical transformations.
Introduction
This compound is a fluorinated aromatic compound of significant interest in the development of pharmaceuticals and advanced materials. The presence of two trifluoromethyl groups imparts unique properties, including high lipophilicity, metabolic stability, and strong electron-withdrawing character. These attributes make it a valuable synthon for introducing the 3,5-bis(trifluoromethyl)phenyl moiety into larger molecules, thereby modulating their biological activity and physicochemical properties. This guide focuses on the historical synthesis of this compound, providing a detailed account of the synthetic route and the experimental procedures involved.
While the exact date and discoverer of this compound are not prominently documented in readily available literature, its synthesis logically follows from established named reactions and the availability of its precursors. The primary route for its preparation involves a multi-step sequence starting from 1,3-bis(trifluoromethyl)benzene.
Historical Synthesis Pathway
The historical synthesis of this compound is a three-step process that begins with the commercially available compound 1,3-bis(trifluoromethyl)benzene. The overall synthetic workflow is depicted below.
Figure 1: Overall synthetic workflow for this compound.
Step 1: Nitration of 1,3-Bis(trifluoromethyl)benzene
The initial step involves the electrophilic aromatic substitution of 1,3-bis(trifluoromethyl)benzene to introduce a nitro group at the 5-position. The two trifluoromethyl groups are strongly deactivating and meta-directing, thus favoring the formation of the desired 3,5-disubstituted product.
Figure 2: Nitration of 1,3-bis(trifluoromethyl)benzene.
Step 2: Reduction of 3,5-Bis(trifluoromethyl)nitrobenzene
The nitro group of 3,5-bis(trifluoromethyl)nitrobenzene is then reduced to an amino group to yield 3,5-bis(trifluoromethyl)aniline. Several classical methods are effective for this transformation, including catalytic hydrogenation or the use of reducing metals in acidic media, such as iron in the presence of hydrochloric acid (Béchamp reduction).
Figure 3: Reduction of the nitro group to an aniline.
Step 3: The Balz-Schiemann Reaction
The final step is the conversion of the aniline to the corresponding aryl fluoride using the Balz-Schiemann reaction.[1] This reaction proceeds through the formation of a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired this compound.[1]
Figure 4: The Balz-Schiemann reaction for the synthesis of the target compound.
Experimental Protocols
The following sections provide detailed experimental methodologies for the key synthetic transformations.
Synthesis of 3,5-Bis(trifluoromethyl)nitrobenzene
Experimental Protocol:
To a stirred mixture of fuming nitric acid (d=1.52, 1.05 eq) and concentrated sulfuric acid (d=1.84, 2.5 eq) cooled to 0-5 °C, 1,3-bis(trifluoromethyl)benzene (1.0 eq) is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 2-3 hours. The reaction is monitored by TLC or GC. Upon completion, the mixture is cooled to room temperature and poured onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried to afford 3,5-bis(trifluoromethyl)nitrobenzene.
| Parameter | Value |
| Reactants | |
| 1,3-Bis(trifluoromethyl)benzene | 1.0 eq |
| Fuming Nitric Acid | 1.05 eq |
| Concentrated Sulfuric Acid | 2.5 eq |
| Reaction Conditions | |
| Temperature | 0-10 °C (addition), 60-70 °C (reaction) |
| Time | 2-3 hours |
| Yield | Typically >90% |
| Purity | High, often used without further purification |
Table 1: Quantitative data for the nitration of 1,3-bis(trifluoromethyl)benzene.
Synthesis of 3,5-Bis(trifluoromethyl)aniline
Experimental Protocol (Béchamp Reduction):
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, a mixture of 3,5-bis(trifluoromethyl)nitrobenzene (1.0 eq), iron powder (3.0 eq), and ethanol/water (e.g., 5:1 v/v) is heated to reflux. Concentrated hydrochloric acid (0.3 eq) is added portion-wise to the refluxing mixture. The reaction is typically vigorous and should be controlled by the rate of addition. The mixture is refluxed for an additional 2-4 hours after the addition is complete, or until the starting material is consumed (monitored by TLC or GC). The hot reaction mixture is then made basic with an aqueous solution of sodium carbonate or sodium hydroxide. The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 3,5-bis(trifluoromethyl)aniline.
| Parameter | Value |
| Reactants | |
| 3,5-Bis(trifluoromethyl)nitrobenzene | 1.0 eq |
| Iron Powder | 3.0 eq |
| Concentrated Hydrochloric Acid | 0.3 eq |
| Solvent | Ethanol/Water |
| Reaction Conditions | |
| Temperature | Reflux |
| Time | 2-4 hours |
| Yield | Typically 85-95% |
| Purity | Generally high after workup |
Table 2: Quantitative data for the reduction of 3,5-bis(trifluoromethyl)nitrobenzene.
Synthesis of this compound
Experimental Protocol (Balz-Schiemann Reaction):
3,5-Bis(trifluoromethyl)aniline (1.0 eq) is dissolved in a solution of tetrafluoroboric acid (HBF4, 48% in water, 2.5-3.0 eq) at 0-5 °C. To this stirred solution, a solution of sodium nitrite (NaNO2, 1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. After the addition, the mixture is stirred for an additional 30 minutes at this temperature. The precipitated diazonium tetrafluoroborate salt is collected by filtration, washed with cold water, cold methanol, and then cold diethyl ether, and dried under vacuum. The dry diazonium salt is then carefully heated (e.g., in a flask with a sand bath or in a high-boiling inert solvent like xylene) until the evolution of nitrogen gas ceases. The resulting crude product is purified by distillation or steam distillation to afford this compound.
| Parameter | Value |
| Reactants | |
| 3,5-Bis(trifluoromethyl)aniline | 1.0 eq |
| Tetrafluoroboric Acid (48%) | 2.5-3.0 eq |
| Sodium Nitrite | 1.1 eq |
| Reaction Conditions | |
| Diazotization Temperature | 0-5 °C |
| Decomposition Temperature | Gradual heating |
| Yield | Typically 50-70% |
| Purity | High after distillation |
Table 3: Quantitative data for the Balz-Schiemann reaction.
Applications in Drug Development and Materials Science
The 3,5-bis(trifluoromethyl)phenyl moiety is a privileged structural motif in modern drug discovery. Its incorporation can enhance a molecule's binding affinity to biological targets, improve its pharmacokinetic profile by increasing metabolic stability, and enhance its ability to cross cellular membranes. Consequently, this compound serves as a crucial starting material for the synthesis of a wide range of biologically active compounds.
In materials science, the unique electronic properties conferred by the two trifluoromethyl groups make this compound and its derivatives valuable for the development of liquid crystals, polymers, and other functional materials with tailored optical and electronic properties.
Conclusion
This technical guide has provided a detailed historical account of the synthesis of this compound. The multi-step synthesis, commencing from 1,3-bis(trifluoromethyl)benzene, involves well-established and robust chemical transformations. The provided experimental protocols and quantitative data offer a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and materials science. The logical flow and clear visualizations of the synthetic pathways aim to facilitate a deeper understanding of the chemistry involved in the preparation of this important fluorinated building block.
References
An In-depth Technical Guide to the ¹⁹F NMR Chemical Shift of 3,5-bis(trifluoromethyl)fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts for 3,5-bis(trifluoromethyl)fluorobenzene. Due to the absence of a publicly available, experimentally verified spectrum for this specific molecule, this guide leverages established principles of ¹⁹F NMR spectroscopy, typical chemical shift ranges for analogous structures, and computational prediction methodologies to offer a robust framework for its analysis.
Predicted ¹⁹F NMR Chemical Shift Data
The ¹⁹F NMR spectrum of this compound is expected to exhibit two distinct signals corresponding to the two different fluorine environments: the fluorine atom directly attached to the aromatic ring (Ar-F) and the fluorine atoms of the two equivalent trifluoromethyl (-CF₃) groups.
Precise experimental values are not readily found in the literature for this compound. However, chemical shifts can be reliably estimated based on typical ranges for these functional groups and through computational methods.[1][2] Density Functional Theory (DFT) is a common and effective method for predicting ¹⁹F NMR chemical shifts with a reasonable degree of accuracy.[3]
The following table summarizes the expected chemical shift ranges and provides predicted values based on computational models and data from similar compounds.
| Fluorine Environment | Predicted Chemical Shift (δ) vs. CFCl₃ | Expected Multiplicity | Key Influencing Factors |
| Aryl-Fluorine (Ar-F ) | ~ -105 to -115 ppm | Triplet of septets (ts) | Electron-withdrawing effect of -CF₃ groups, coupling to ortho- and para-protons, and meta--CF₃ groups. |
| Trifluoromethyl (-CF₃ ) | ~ -63 to -65 ppm | Doublet (d) | Shielding environment of the benzene ring, coupling to the meta-protons. |
Note: These predicted values are for guidance and can be influenced by solvent, concentration, and temperature. Experimental verification is recommended.
Structural and Signaling Relationships
The spin-spin coupling patterns in the ¹⁹F NMR spectrum provide valuable structural information. The relationships between the different fluorine and hydrogen atoms in this compound are illustrated below.
Caption: Logical relationship of fluorine environments and their primary spin-spin couplings.
Experimental Protocol: Acquiring ¹⁹F NMR Spectra
This section outlines a comprehensive protocol for the acquisition of a high-quality ¹⁹F NMR spectrum for this compound.
Sample Preparation
-
Solvent Selection : Choose a deuterated solvent that readily dissolves the compound and is free of fluorine atoms. Chloroform-d (CDCl₃), acetone-d₆, or acetonitrile-d₃ are common choices.
-
Concentration : Prepare a solution with a concentration of 5-20 mg/mL.
-
Reference Standard : An internal or external reference standard is crucial for accurate chemical shift determination.[4]
-
Internal : Add a small amount of a reference compound, such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm), directly to the sample.
-
External : Prepare a sealed capillary containing a reference compound (e.g., CFCl₃) to be placed inside the NMR tube.
-
-
Transfer : Transfer the final solution to a 5 mm NMR tube.
Spectrometer Setup and Calibration
A standard workflow for setting up an NMR experiment is crucial for obtaining reliable data.
Caption: Standard workflow for ¹⁹F NMR data acquisition and processing.
Key Acquisition Parameters
The following table details critical parameters for a standard ¹⁹F NMR experiment.
| Parameter | Recommended Setting | Purpose |
| Pulse Program | A standard 1D pulse sequence with proton decoupling (e.g., zgpg30 with inverse-gated decoupling for quantitative analysis).[5] | To acquire a simple 1D spectrum while removing ¹H-¹⁹F couplings, simplifying the spectrum. |
| Transmitter Offset (O1p) | Centered between the expected Ar-F and -CF₃ signals (~ -87 ppm). | To ensure both signals are within the excitation window of the pulse. |
| Spectral Width (SW) | ~ 100-150 ppm (e.g., 40,000 - 60,000 Hz on a 400 MHz spectrometer). | To encompass the full range of expected fluorine signals without aliasing. |
| Acquisition Time (AQ) | 1-2 seconds. | To achieve good digital resolution. |
| Relaxation Delay (D1) | 2-5 seconds (or 5x the longest T₁ for quantitative results).[5] | To allow for full relaxation of the fluorine nuclei between scans, ensuring accurate integration. |
| Number of Scans (NS) | 16 to 128 (or more for dilute samples). | To improve the signal-to-noise ratio. |
| Temperature | 298 K (25 °C). | For consistency and comparison with literature data. |
Data Processing
-
Fourier Transformation : Apply an exponential window function (line broadening of 0.3-1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing : Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction : Apply a polynomial function to correct any distortions in the spectral baseline.
-
Referencing : Calibrate the chemical shift axis by setting the peak of the reference standard to its known literature value.
Conclusion
While a definitive experimental spectrum for this compound is not widely published, this guide provides a robust framework for its analysis. By combining predicted chemical shifts from established computational methods with a detailed, best-practice experimental protocol, researchers and drug development professionals can confidently acquire and interpret the ¹⁹F NMR spectrum of this compound and its analogs. The high sensitivity and wide chemical shift dispersion of ¹⁹F NMR make it an invaluable tool for the structural elucidation of such fluorinated molecules.[2]
References
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 3,5-Bis(trifluoromethyl)fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 3,5-bis(trifluoromethyl)fluorobenzene (C₈H₃F₇). Understanding the fragmentation behavior of this and similar fluorinated aromatic compounds is critical for their identification and characterization in complex matrices, a common challenge in pharmaceutical research and development. This document outlines the predicted fragmentation pathways, presents quantitative data in a clear format, and provides a representative experimental protocol for analysis.
Predicted Mass Spectrometry Data
While a publicly available mass spectrum for this compound is not readily accessible, a detailed fragmentation pattern can be reliably predicted by analyzing the mass spectra of structurally analogous compounds, such as 1,3,5-tris(trifluoromethyl)benzene and 1,3-bis(trifluoromethyl)benzene, available in the NIST Mass Spectral Database.[1][2][3][4] The molecular weight of this compound is 232.10 g/mol .[5] The fragmentation of aromatic compounds substituted with trifluoromethyl groups is typically characterized by the sequential loss of fluorine (F), difluorocarbene (:CF₂), and trifluoromethyl (•CF₃) radicals.[6][7]
Based on these principles, the predicted major fragments for this compound are summarized in the table below. The molecular ion (M⁺•) is expected to be observed, followed by fragments resulting from the loss of a fluorine atom, a trifluoromethyl radical, and subsequent eliminations of CF₂.
| m/z | Proposed Fragment Ion | Neutral Loss | Predicted Relative Abundance |
| 232 | [C₈H₃F₇]⁺• | - | Moderate |
| 213 | [C₈H₃F₆]⁺ | •F | High |
| 163 | [C₇H₃F₄]⁺ | •CF₃ | High |
| 144 | [C₇H₃F₃]⁺• | •CF₃, F | Moderate |
| 113 | [C₆H₃F₂]⁺ | •CF₃, CF₂ | Moderate |
| 94 | [C₆H₃F]⁺• | •CF₃, CF₂, F | Low |
| 75 | [C₆H₃]⁺ | •CF₃, CF₂, 2F | Low |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a representative experimental protocol for the analysis of this compound, based on instrumentation known to be used for acquiring spectra of this compound and general practices for similar analytes.[5]
Instrumentation:
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C VL or equivalent single quadrupole mass selective detector
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
Gas Chromatography Conditions:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
Mass Spectrometry Conditions:
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-350.
-
Solvent Delay: 3 minutes.
Fragmentation Pathway
The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion can then undergo a series of fragmentation steps, primarily involving the cleavage of C-F and C-C bonds of the trifluoromethyl groups.
References
- 1. 1,3,5-Tris(trifluoromethyl)benzene [webbook.nist.gov]
- 2. Benzene, 1,3-bis(trifluoromethyl)- [webbook.nist.gov]
- 3. Benzene, 1,3-bis(trifluoromethyl)- [webbook.nist.gov]
- 4. Benzene, 1,3-bis(trifluoromethyl)- [webbook.nist.gov]
- 5. This compound | C8H3F7 | CID 258895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. notes.fluorine1.ru [notes.fluorine1.ru]
- 7. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
The Trifluoromethyl Group's Electronic Influence on the Fluorobenzene Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine and fluorinated motifs has become a cornerstone of modern medicinal chemistry and materials science. Among the most impactful fluorine-containing substituents is the trifluoromethyl (CF₃) group. When appended to a fluorobenzene ring, the CF₃ group exerts profound electronic effects that significantly modulate the molecule's reactivity, acidity, and overall physicochemical properties. This technical guide provides a comprehensive analysis of these electronic effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles.
Quantitative Analysis of Electronic Effects
The electronic influence of the trifluoromethyl group is predominantly characterized by its strong electron-withdrawing nature. This is primarily attributed to the high electronegativity of the three fluorine atoms, which results in a powerful negative inductive effect (-I). This effect is quantified through various physicochemical parameters, most notably Hammett substituent constants and pKa values of related compounds.
Hammett Substituent Constants
The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic ring. The substituent constant, σ, is a measure of the electronic-donating or -withdrawing ability of a substituent. The trifluoromethyl group possesses large positive σ values, indicating its strong electron-withdrawing character.
| Substituent | σ_meta_ (σ_m_) | σ_para_ (σ_p_) |
| -CF₃ | 0.43 | 0.54 |
| -F | 0.34 | 0.06 |
| -H | 0.00 | 0.00 |
Table 1: Hammett Substituent Constants for the Trifluoromethyl and Fluoro Groups. This data highlights the significantly stronger electron-withdrawing nature of the CF₃ group compared to a single fluorine atom, especially at the para position.
Acidity of Trifluoromethyl-Substituted Phenols
The electron-withdrawing nature of the trifluoromethyl group has a pronounced acidifying effect on nearby acidic protons. This is clearly demonstrated by comparing the pKa values of trifluoromethyl-substituted phenols with that of phenol itself. The CF₃ group stabilizes the phenoxide conjugate base through its inductive effect, thereby increasing the acidity of the parent phenol.
| Compound | pKa |
| Phenol | 9.95 |
| 3-(Trifluoromethyl)phenol | 9.08[1] |
| 4-(Trifluoromethyl)phenol | 9.42 |
| 3,5-Bis(trifluoromethyl)phenol | 8.03[1] |
Table 2: pKa Values of Trifluoromethyl-Substituted Phenols. The data illustrates a significant decrease in pKa (increase in acidity) with the introduction of one or more CF₃ groups to the phenyl ring.
Spectroscopic Characterization: ¹⁹F and ¹³C NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. For trifluoromethyl-substituted fluorobenzenes, ¹⁹F and ¹³C NMR provide valuable insights into the electron distribution within the molecule. The chemical shifts (δ) and coupling constants (J) are sensitive to the electronic effects of the substituents.
¹⁹F NMR Spectroscopy
The ¹⁹F nucleus is highly sensitive to its local electronic environment, resulting in a wide range of chemical shifts. The strong electron-withdrawing nature of the trifluoromethyl group influences the chemical shift of the fluorine atom on the benzene ring.
| Compound | ¹⁹F Chemical Shift (δ, ppm) of CF₃ | ¹⁹F Chemical Shift (δ, ppm) of Ar-F |
| 1-Fluoro-2-(trifluoromethyl)benzene | -60.8 | -118.5 |
| 1-Fluoro-3-(trifluoromethyl)benzene | -62.5 | -112.9 |
| 1-Fluoro-4-(trifluoromethyl)benzene | -61.5 | -115.7 |
Table 3: ¹⁹F NMR Chemical Shifts for Trifluoromethyl-fluorobenzene Isomers. The chemical shifts are referenced to CFCl₃. The data shows distinct chemical shifts for both the CF₃ group and the aromatic fluorine depending on their relative positions.
¹³C NMR Spectroscopy
The electron-withdrawing CF₃ group also influences the ¹³C chemical shifts of the carbon atoms in the fluorobenzene ring. The carbon atom directly attached to the CF₃ group (ipso-carbon) is significantly deshielded.
| Compound | C1 (ipso-CF₃) | C2 | C3 | C4 | C5 | C6 |
| 1-Fluoro-4-(trifluoromethyl)benzene | 126.4 (q, J(C,F) ≈ 33 Hz) | 126.4 (q, J(C,F) ≈ 4 Hz) | 115.9 (d, J(C,F) ≈ 22 Hz) | 162.5 (d, J(C,F) ≈ 250 Hz) | 115.9 (d, J(C,F) ≈ 22 Hz) | 126.4 (q, J(C,F) ≈ 4 Hz) |
Table 4: ¹³C NMR Data for 1-Fluoro-4-(trifluoromethyl)benzene. The chemical shifts are in ppm relative to TMS. The quartet splitting of the carbon signals is due to coupling with the three fluorine atoms of the CF₃ group.
Experimental Protocols
Determination of pKa by Titration
This protocol describes the determination of the pKa of a substituted phenol, such as 3-(trifluoromethyl)phenol.
Materials:
-
Substituted phenol (e.g., 3-(trifluoromethyl)phenol)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter and electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the substituted phenol and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the beaker containing the phenol solution on the magnetic stirrer and immerse the pH electrode in the solution.
-
Initial pH: Record the initial pH of the solution.
-
Titration: Begin adding the standardized NaOH solution from the buret in small increments (e.g., 0.1 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Endpoint: Continue the titration until the pH begins to change rapidly, indicating the equivalence point, and then continue for several more additions.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the phenol has been neutralized).
Quantitative ¹⁹F NMR Analysis
This protocol outlines the general steps for acquiring quantitative ¹⁹F NMR data for a trifluoromethyl-substituted fluorobenzene.
Materials:
-
Trifluoromethyl-fluorobenzene sample
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., hexafluorobenzene)
-
NMR tube
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
Sample Preparation: Accurately weigh the trifluoromethyl-fluorobenzene sample and the internal standard and dissolve them in a known volume of the deuterated solvent in the NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Tune and match the fluorine probe.
-
Data Acquisition:
-
Set the spectral width to encompass all expected ¹⁹F signals.
-
Use a pulse angle of 90° for maximum signal intensity.
-
Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the fluorine nuclei to ensure full relaxation between scans.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals corresponding to the sample and the internal standard.
-
-
Quantification: The concentration of the sample can be calculated by comparing the integral of its signal to the integral of the known concentration of the internal standard.
Visualizing Electronic Effects and Experimental Workflows
Interplay of Inductive and Resonance Effects
The overall electronic effect of a substituent is a combination of its inductive and resonance effects. The trifluoromethyl group is a strong -I group and a weak resonance-withdrawing (-R) group. In contrast, a fluorine substituent is a strong -I group but also a weak resonance-donating (+R) group due to its lone pairs. This interplay can be visualized as a logical diagram.
Experimental Workflow for Hammett Plot Construction
The determination of Hammett parameters involves a systematic experimental workflow, which can be visualized to guide researchers.
Conclusion
The trifluoromethyl group exerts a powerful electron-withdrawing effect on the fluorobenzene ring, primarily through a strong negative inductive effect. This significantly increases the acidity of phenolic protons and deactivates the ring towards electrophilic aromatic substitution. These electronic modulations are quantifiable through Hammett constants and pKa values, and can be thoroughly characterized using ¹⁹F and ¹³C NMR spectroscopy. The detailed experimental protocols and visual workflows provided in this guide offer a robust framework for researchers and drug development professionals to investigate and harness the unique electronic properties of trifluoromethyl-substituted fluorobenzenes in their scientific endeavors.
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3,5-Bis(trifluoromethyl)fluorobenzene with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of biaryl and substituted aromatic compounds. The incorporation of fluorine and trifluoromethyl groups into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity. 3,5-Bis(trifluoromethyl)fluorobenzene is a valuable building block for introducing the 3,5-bis(trifluoromethyl)phenyl moiety, which is prevalent in many biologically active compounds and functional materials. However, the electron-withdrawing nature of the two trifluoromethyl groups deactivates the aryl fluoride, making the C-F bond activation, the rate-determining step in the catalytic cycle, more challenging compared to less electron-poor aryl halides.
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. The described methodologies are based on established procedures for the coupling of electron-deficient aryl fluorides and bromides.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. The cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-fluorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step, especially for the less reactive C-F bond.
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium(II) complex, forming a diorganopalladium(II) intermediate. The base activates the boronic acid, facilitating this transfer.
-
Reductive Elimination: The diorganopalladium(II) intermediate undergoes reductive elimination to yield the desired biaryl product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is compiled from studies on analogous electron-deficient aryl halides and serves as a guide for reaction optimization.[1][2]
| Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2.0 equiv) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2.0 equiv) | 1,4-Dioxane | 110 | 16 | 80-90 |
| 4-Vinylphenylboronic acid | Pd(OAc)₂ (3 mol%) / PCy₃ (6 mol%) | Cs₂CO₃ (2.0 equiv) | DMF | 120 | 12 | 75-85 |
| 4-Formylphenylboronic acid | PdCl₂(dppf) (3 mol%) | Na₂CO₃ (2.0 equiv) | Toluene/EtOH/H₂O (2:1:1) | 90 | 18 | 70-80 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2.0 equiv) | Toluene/H₂O (4:1) | 100 | 14 | 80-90 |
| 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ (2.0 equiv) | 1,4-Dioxane | 110 | 24 | 65-75 |
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 246 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system, for instance, a 4:1 mixture of toluene and water (10 mL), to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3,5-Bis(trifluoromethyl)fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Buchwald-Hartwig amination of 3,5-bis(trifluoromethyl)fluorobenzene. This reaction is a powerful method for the formation of a carbon-nitrogen (C-N) bond, coupling the electron-deficient aryl fluoride with primary or secondary amines to synthesize N-aryl-3,5-bis(trifluoromethyl)anilines. These products are valuable intermediates in the development of pharmaceuticals and advanced materials due to the unique properties conferred by the trifluoromethyl groups, such as high lipophilicity and metabolic stability.
The Buchwald-Hartwig amination is a versatile cross-coupling reaction that utilizes a palladium catalyst and a suitable ligand to facilitate the coupling of an amine with an aryl halide.[1][2] For challenging, electron-deficient substrates like this compound, the choice of catalyst, ligand, base, and reaction conditions is critical for achieving high yields and minimizing side reactions.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl fluoride (Ar-F) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the desired N-aryl amine product.[1]
Diagram 1: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Data Presentation
The following tables summarize typical reaction parameters for the Buchwald-Hartwig amination of electron-deficient aryl fluorides and chlorides. These conditions can be adapted for this compound. Please note that yields are highly dependent on the specific amine coupling partner and require optimization.
Table 1: Reaction Parameters for Buchwald-Hartwig Amination with Primary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 85-95 |
| 2 | p-Toluidine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 80-90 |
| 3 | n-Butylamine | [Pd(allyl)Cl]₂ (1.0) | cataCXium® A (2.0) | K₂CO₃ (2.0) | t-BuOH | 90 | 24 | 75-85 |
| 4 | Benzylamine | Pd₂(dba)₃ (1.0) | BrettPhos (2.0) | LHMDS (1.5) | THF | 80 | 16 | 88-98 |
Table 2: Reaction Parameters for Buchwald-Hartwig Amination with Secondary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 6 | 94 |
| 2 | Piperidine | Pd(OAc)₂ (2.0) | SPhos (4.0) | Cs₂CO₃ (1.5) | Dioxane | 100 | 24 | 85-95 |
| 3 | N-Methylaniline | [Pd(allyl)Cl]₂ (1.0) | DavePhos (2.0) | K₃PO₄ (2.0) | Toluene | 110 | 20 | 80-90 |
| 4 | Indoline | Pd₂(dba)₃ (1.0) | JohnPhos (2.0) | NaOtBu (1.5) | THF | 80 | 18 | 85-95 |
Diagram 2: Experimental Workflow
Caption: General workflow for the Buchwald-Hartwig amination.
Experimental Protocols
The following protocols are general procedures for the Buchwald-Hartwig amination of this compound with a primary and a secondary amine. These protocols are based on established methods for the amination of electron-deficient aryl halides and should be optimized for specific substrates.
Protocol 1: Amination with a Primary Amine (e.g., Aniline)
Materials and Reagents:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or other suitable reaction vessel for inert atmosphere techniques
-
Standard laboratory glassware and purification supplies (e.g., silica gel)
Procedure:
-
Preparation of the Reaction Vessel: An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with Pd₂(dba)₃ (1.5 mol%) and XPhos (3.0 mol%).
-
Inert Atmosphere: The tube is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Addition of Reagents: To the Schlenk tube are added sodium tert-butoxide (1.5 equivalents), this compound (1.0 equivalent), and aniline (1.2 equivalents).
-
Addition of Solvent: Anhydrous toluene is added via syringe. The reaction mixture is typically prepared at a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Reaction Conditions: The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-(3,5-bis(trifluoromethyl)phenyl)aniline.
Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)
Materials and Reagents:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or other suitable reaction vessel for inert atmosphere techniques
-
Standard laboratory glassware and purification supplies (e.g., silica gel)
Procedure:
-
Preparation of the Reaction Vessel: To a 2-necked flask, add bis(dibenzylideneacetone)palladium(0) (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equivalents) under a nitrogen atmosphere.
-
Solvent Addition: Add anhydrous toluene (to achieve a concentration of 0.1-0.5 M with respect to the aryl fluoride) and stir the mixture at room temperature for 5 minutes.
-
Addition of Reactants: Add this compound (1.0 equivalent) and morpholine (1.5 equivalents) in one portion.
-
Reaction Conditions: The resulting mixture is stirred at reflux (or 100 °C) for 6 hours. Monitor the reaction by GC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and quench with water. Wash the organic layer with water and brine, then dry with anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-(3,5-bis(trifluoromethyl)phenyl)morpholine.
References
Application Notes: Synthesis of Pharmaceutical Intermediates Using the 3,5-Bis(trifluoromethyl)phenyl Moiety
Introduction
The 3,5-bis(trifluoromethyl)phenyl group is a critical pharmacophore in modern drug design, valued for its ability to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of active pharmaceutical ingredients (APIs).[1][2] This is due to the strong electron-withdrawing nature and lipophilicity of the two trifluoromethyl (-CF₃) groups.[2] This document details the application of precursors like 3,5-bis(trifluoromethyl)fluorobenzene and its derivatives in the synthesis of key pharmaceutical intermediates, with a focus on their use in manufacturing neurokinin-1 (NK-1) receptor antagonists such as Aprepitant and Rolapitant. These drugs are primarily used to prevent chemotherapy-induced nausea and vomiting.[3][4]
Synthesis of Key Synthetic Building Blocks
The efficient synthesis of complex APIs relies on the preparation of key functionalized intermediates. The 3,5-bis(trifluoromethyl)phenyl moiety is typically introduced using versatile building blocks derived from 1,3-bis(trifluoromethyl)benzene.
3,5-Bis(trifluoromethyl)bromobenzene
This bromo-derivative is a crucial intermediate for introducing the desired phenyl group via Grignard reactions or palladium-catalyzed couplings. It is synthesized by the electrophilic bromination of 1,3-bis(trifluoromethyl)benzene.[5] A high-yield process uses 1,3-dibromo-5,5-dimethylhydantoin (DBH) as the brominating agent in a mixture of sulfuric and acetic acid.[5]
3,5-Bis(trifluoromethyl)benzoic Acid
This carboxylic acid derivative is another important precursor. It can be prepared from 3,5-bis(trifluoromethyl)bromobenzene via a Grignard reaction followed by carboxylation with carbon dioxide.[6]
(R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol
This chiral alcohol is a pivotal intermediate in the asymmetric synthesis of Aprepitant.[3] It is typically produced by the stereoselective reduction of 3',5'-bis(trifluoromethyl)acetophenone.[3]
Logical Workflow for Intermediate Synthesis
The following diagram illustrates the relationship between the common precursor, 1,3-bis(trifluoromethyl)benzene, and the key intermediates used in pharmaceutical synthesis.
Caption: Workflow from precursor to key intermediates and APIs.
Application in the Synthesis of Aprepitant
Aprepitant is a selective NK-1 receptor antagonist. Its complex stereochemistry demands a highly controlled synthetic route, which relies on the chiral alcohol intermediate. The core structure is a morpholine ring, which is coupled with the 3,5-bis(trifluoromethyl)phenyl moiety.[7][8]
Synthetic Pathway for Aprepitant
Caption: Key stages in the synthesis of Aprepitant.
A key step involves a Lewis acid-mediated coupling of the chiral alcohol with a morpholine derivative.[3] The final step appends the triazolinone side chain to the morpholine core to yield Aprepitant.[3][9]
Application in the Synthesis of Rolapitant
Rolapitant is another potent and long-acting NK-1 receptor antagonist.[4] Its synthesis also utilizes an intermediate derived from the 3,5-bis(trifluoromethyl)phenyl group, specifically the same chiral alcohol used for Aprepitant. The synthesis involves coupling this alcohol with a diazaspiro[4.5]decan-2-one core structure.[10]
Synthetic Pathway for Rolapitant
Caption: Simplified synthetic route to Rolapitant.
Data Summary
The following table summarizes typical reaction outcomes for the synthesis of key intermediates.
| Intermediate Product | Starting Material | Key Reagents | Solvent(s) | Temp (°C) | Yield (%) | Purity (%) | Reference |
| 3,5-Bis(trifluoromethyl)bromobenzene | 1,3-Bis(trifluoromethyl)benzene | DBH, H₂SO₄ | Acetic Acid | 40-50 | ~94 | >97 | [5] |
| 3,5-Bis(trifluoromethyl)benzoic Acid | 3,5-Bis(trifluoromethyl)bromobenzene | Mg, CO₂ | THF | < 0 | >90 | - | [6] |
| Aprepitant | Coupled Morpholine HCl Salt | Hydrazine derivative | DMSO | 90-110 | Good | ≥99.5 | [9] |
| Pyrazole Derivatives | 3',5'-Bis(trifluoromethyl)acetophenone | Hydrazinobenzoic acid, Vilsmeier-Haack reagent | Ethanol, DMF | Reflux | Good | - | [1][11] |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Bis(trifluoromethyl)bromobenzene[5]
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, and addition funnel, add glacial acetic acid (22.0 mL) and cool to 15°C.
-
Acid Mixture: Slowly add concentrated (96%) sulfuric acid (142 mL) in one portion. The temperature will rise to approximately 35°C. Cool the mixture back down to 25°C.
-
Addition of Starting Material: Add 1,3-bis(trifluoromethyl)benzene (107 g, 500 mmol) to the acid mixture.
-
Bromination: With rapid stirring, add 1,3-dibromo-5,5-dimethylhydantoin (DBH) (77.25 g, 270 mmol) over 2 minutes. An exothermic reaction will occur, raising the internal temperature to ~40°C (maintain jacket cooling at 15°C).
-
Reaction Monitoring: Stir the multiphase mixture for approximately 1 hour, monitoring the reaction progress by Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to 2°C and slowly pour it into cold water (250 mL).
-
Extraction and Neutralization: Stir the quenched mixture vigorously for 10 minutes. Allow the layers to settle, then separate the lower organic layer. Wash the organic layer with 5 N NaOH (75 mL).
-
Product Isolation: The final product is a clear, colorless organic layer (approx. 145.1 g). The assay yield is typically around 93.7%.
Protocol 2: Synthesis of 3,5-Bis(trifluoromethyl)benzoic Acid[6]
-
Grignard Formation: To a 500 mL three-necked round-bottom flask under a nitrogen atmosphere, add magnesium granules (5.10 g, 210 mmol) and tetrahydrofuran (THF, 200 mL). Heat the mixture to reflux.
-
Initiation: Dissolve 3,5-bis(trifluoromethyl)bromobenzene (31.05 g, 100 mmol) in 50 mL of THF. Add a small portion (5 mL) of this solution to the refluxing magnesium slurry to initiate the Grignard reaction.
-
Grignard Completion: After initiation is observed, add the remaining bromide solution over 30 minutes. Continue refluxing for an additional hour after the addition is complete.
-
Carboxylation: Cool the Grignard solution to less than 0°C (preferably -20°C or below). Bubble carbon dioxide gas through the solution at a rate that maintains the low temperature. Continue until the exotherm ceases.
-
Quenching: Slowly add 2 N HCl to the reaction mixture to quench any unreacted Grignard reagent and protonate the carboxylate salt.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5-bis(trifluoromethyl)benzoic acid. The product can be further purified by crystallization.
Other Applications
The 3,5-bis(trifluoromethyl)phenyl moiety is not limited to NK-1 antagonists. It is also a key component in the development of other therapeutic agents. For instance, pyrazole derivatives incorporating this group have been synthesized and show potent activity as growth inhibitors of drug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1] The synthesis involves reacting 3',5'-bis(trifluoromethyl)acetophenone with a hydrazine derivative, followed by cyclization using the Vilsmeier-Haack reagent to form a pyrazole aldehyde, which can be further functionalized.[11]
References
- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Rolapitant | C25H26F6N2O2 | CID 10311306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 6. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 7. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]
- 8. Synthesis of Aprepitant [cjph.com.cn]
- 9. US20160031867A1 - An improved process for the preparation of aprepitant - Google Patents [patents.google.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria [mdpi.com]
Application Notes and Protocols for 3,5-bis(trifluoromethyl)fluorobenzene as a Building Block in Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)fluorobenzene and its derivatives are crucial building blocks in the synthesis of modern agrochemicals. The presence of two trifluoromethyl (-CF₃) groups on the phenyl ring imparts unique properties to the resulting molecules, significantly enhancing their efficacy and stability. The strong electron-withdrawing nature of the -CF₃ groups increases the lipophilicity of the molecule, which can improve its penetration through plant cuticles and insect exoskeletons. Furthermore, these groups can enhance metabolic stability, leading to longer-lasting activity in the field, and modulate the electronic properties of the molecule to increase its binding affinity to target enzymes or receptors.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of a herbicide safener, 3,5-bis(trifluoromethyl)phenoxyacetic acid. Herbicide safeners are compounds used in combination with herbicides to protect crops from injury without affecting the herbicide's efficacy against weeds.
Application: Herbicide Safener - 3,5-bis(trifluoromethyl)phenoxyacetic Acid
The 3,5-bis(trifluoromethyl)phenyl moiety is a key component in a class of phenoxyacetic acid derivatives that act as effective herbicide safeners, particularly for protecting cereal crops like sorghum from the phytotoxic effects of certain herbicides.
Physicochemical and Efficacy Data
The following table summarizes the key properties and efficacy data for a representative herbicide safener, 3,5-bis(trifluoromethyl)phenoxyacetic acid.
| Property | Value | Reference |
| Chemical Name | 2-(3,5-bis(trifluoromethyl)phenoxy)acetic acid | |
| Molecular Formula | C₁₀H₆F₆O₃ | |
| Molecular Weight | 304.14 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 118-120 °C | |
| Solubility | Soluble in methanol, ethanol, and acetone. | |
| Safening Activity | Protects sorghum from metolachlor injury. | [1] |
| Mechanism of Action | Enhances herbicide metabolism in crops. | [2][3] |
Experimental Protocols
Protocol 1: Synthesis of 3,5-bis(trifluoromethyl)phenol from 3,5-bis(trifluoromethyl)bromobenzene
This protocol describes the synthesis of the key intermediate, 3,5-bis(trifluoromethyl)phenol, from the corresponding bromobenzene derivative. A similar reaction could be envisioned starting from this compound, though likely requiring more forcing conditions due to the stronger C-F bond.
Materials:
-
3,5-bis(trifluoromethyl)bromobenzene
-
Copper(I) oxide (Cu₂O)
-
Quinoline
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3,5-bis(trifluoromethyl)bromobenzene (1.0 eq) in DMF, add quinoline (2.0 eq) and copper(I) oxide (0.1 eq).
-
Heat the reaction mixture to 150-160 °C and stir for 24 hours.
-
Cool the mixture to room temperature and pour it into a solution of 1 M HCl.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with 1 M NaOH, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3,5-bis(trifluoromethyl)phenol.
Protocol 2: Synthesis of Ethyl 2-(3,5-bis(trifluoromethyl)phenoxy)acetate
Materials:
-
3,5-bis(trifluoromethyl)phenol
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3,5-bis(trifluoromethyl)phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and ethyl bromoacetate (1.2 eq).
-
Reflux the reaction mixture for 12 hours.
-
Cool the mixture to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield ethyl 2-(3,5-bis(trifluoromethyl)phenoxy)acetate.
Protocol 3: Synthesis of 3,5-bis(trifluoromethyl)phenoxyacetic Acid
Materials:
-
Ethyl 2-(3,5-bis(trifluoromethyl)phenoxy)acetate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve ethyl 2-(3,5-bis(trifluoromethyl)phenoxy)acetate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0 eq) in water.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Acidify the mixture to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 3,5-bis(trifluoromethyl)phenoxyacetic acid.
Visualizations
Herbicide Safener Mechanism of Action
Experimental Workflow for Herbicide Safener Screening
Auxin Signaling Pathway and Phenoxyacetic Acid Herbicides
References
Application of 3,5-bis(trifluoromethyl)fluorobenzene in Advanced Materials Science
Abstract
This document provides detailed application notes and protocols for the use of 3,5-bis(trifluoromethyl)fluorobenzene in the synthesis of high-performance fluorinated polymers. The presence of two strongly electron-withdrawing trifluoromethyl groups at the meta positions makes the fluorine atom highly susceptible to nucleophilic aromatic substitution. This reactivity profile makes it an exceptional building block for advanced polymers such as poly(aryl ether)s, which are sought after for their superior thermal stability, chemical resistance, and low dielectric constants. These properties are critical for applications in the aerospace, electronics, and automotive industries. This document outlines the synthesis of these advanced materials, presents their key performance data, and provides detailed experimental protocols for their preparation.
Introduction
Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, outstanding chemical inertness, low dielectric constant, and hydrophobicity. These characteristics are a direct result of the high electronegativity and stability of the carbon-fluorine bond. The strategic incorporation of trifluoromethyl (-CF3) groups into aromatic polymer backbones is a key strategy for enhancing these desirable properties.
This compound is a pivotal monomer in this field. The two -CF3 groups exert a powerful electron-withdrawing effect, which significantly activates the fluorine atom for nucleophilic aromatic substitution (SNAr) reactions. This allows for the relatively facile formation of ether linkages through reaction with bisphenols, forming the basis for a range of high-performance poly(aryl ether)s. The resulting polymers often exhibit amorphous structures with high glass transition temperatures (Tg), excellent thermal and oxidative stability, and low dielectric constants, making them ideal for applications in microelectronics, high-frequency communication systems, and as matrices for advanced composites.
Key Applications
The unique properties of polymers derived from this compound lend themselves to a variety of demanding applications:
-
Microelectronics and Telecommunications: The low dielectric constant and loss of these polymers make them excellent candidates for use as insulating layers in integrated circuits, high-frequency printed circuit boards, and as materials for 5G and other high-frequency communication technologies.[1][2][3][4]
-
Aerospace and Automotive: Their high thermal stability and resistance to harsh chemicals and fluids make them suitable for use in engine components, seals, and as coatings for parts exposed to extreme environments.[5]
-
Membranes for Gas Separation and Filtration: The controlled free volume and chemical inertness of these polymers are advantageous for the fabrication of membranes for gas separation, pervaporation, and filtration applications under aggressive conditions.
-
Advanced Composites: As a matrix material, these polymers can be combined with reinforcing fibers (e.g., carbon, glass) to create lightweight composites with exceptional strength and thermal resistance for structural applications.
Data Presentation
The following tables summarize the typical properties of poly(aryl ether)s synthesized using monomers containing the bis(trifluoromethyl)phenyl moiety. The data is representative of the performance characteristics that can be expected from polymers derived from this compound.
Table 1: Thermal Properties of Fluorinated Poly(aryl ether)s
| Polymer ID | Bisphenol Monomer | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) |
| FPAE-1 | 4,4'-Dihydroxy-2,2'-bis(trifluoromethyl)biphenyl | 226 | 555 |
| FPAE-2 | Bisphenol A | 178 | 514 |
| PEK-InmCF | Phenolphthalein-based bisphenol | >220 | >520 |
Data is representative of polymers synthesized from similar fluorinated monomers.[1][6]
Table 2: Mechanical Properties of Fluorinated Poly(aryl ether) Films
| Polymer ID | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| FPAE-1 | 75 | 2.5 | 8 |
| FPAE-2 | 80 | 2.7 | 10 |
| PEK-InmCF | 84 | 2.9 | >5 |
Data is representative of polymers synthesized from similar fluorinated monomers.[1][3]
Table 3: Dielectric Properties of Fluorinated Poly(aryl ether) Films
| Polymer ID | Dielectric Constant (@ 11 GHz) | Dielectric Loss (@ 11 GHz) | Water Absorption (%) |
| FPAE-1 | 2.07 | 0.002 | 0.28 |
| FPAE-2 | 2.80 | 0.006 | 0.87 |
| PEK-InmCF | 2.84 | 0.0048 | <1 |
Data is representative of polymers synthesized from similar fluorinated monomers.[1][6]
Experimental Protocols
The following are representative protocols for the synthesis of monomers and polymers using this compound or similar activated fluoro-aromatic compounds.
Protocol 1: Synthesis of a Bis(aryl ether) Monomer
This protocol describes a typical nucleophilic aromatic substitution reaction to form a bis(aryl ether) compound which can be a precursor to other monomers like diamines.
Reaction Scheme:
Figure 1: Synthesis of a dinitro compound.
Materials:
-
This compound
-
4-Nitrophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Deionized water
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, add this compound (1 equivalent), 4-nitrophenol (1 equivalent), and potassium carbonate (1.2 equivalents).
-
Add anhydrous DMF to the flask to achieve a concentration of reactants of approximately 20% (w/v).
-
Place the flask under a nitrogen atmosphere and heat the reaction mixture to 120-140°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing methanol to precipitate the product.
-
Filter the precipitate and wash it thoroughly with deionized water and then with methanol to remove any unreacted starting materials and inorganic salts.
-
Dry the product in a vacuum oven at 80°C overnight.
Protocol 2: Synthesis of a Poly(aryl ether)
This protocol outlines the polycondensation of a bisphenol with an activated di-fluoro monomer, which is analogous to the polymerization involving this compound if a corresponding bis-fluoro monomer is used.
Experimental Workflow:
Figure 2: Poly(aryl ether) synthesis workflow.
Materials:
-
Bisphenol A (or other bisphenol monomer)
-
An activated aromatic difluoro monomer (e.g., 4,4'-difluorobenzophenone as a representative)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap, and a condenser, add the bisphenol monomer (1 equivalent), the activated aromatic difluoro monomer (1 equivalent), and potassium carbonate (1.1 equivalents).
-
Add NMP and toluene (typically in a 2:1 v/v ratio) to the flask.
-
Heat the mixture to reflux (around 140-150°C) under a nitrogen stream to azeotropically remove the water formed.
-
After the removal of water is complete (typically 2-4 hours), drain the toluene from the Dean-Stark trap and gradually increase the reaction temperature to 180-200°C.
-
Maintain the reaction at this temperature for 8-16 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Cool the viscous polymer solution to room temperature and dilute with additional NMP if necessary.
-
Slowly pour the polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Collect the fibrous polymer by filtration and wash it extensively with deionized water and methanol.
-
Dry the purified polymer in a vacuum oven at 120°C for 24 hours.
Logical Relationships in Polymer Design
The properties of the final polymer are highly dependent on the choice of the bisphenol comonomer used in the polymerization with the this compound-derived monomer.
Figure 3: Influence of bisphenol on polymer properties.
Conclusion
This compound is a highly valuable building block for the synthesis of advanced fluorinated polymers. Its activated fluorine atom allows for efficient polymerization via nucleophilic aromatic substitution, leading to materials with exceptional thermal, mechanical, and dielectric properties. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals in the field of advanced materials science and drug development to harness the potential of this versatile compound. The ability to tailor the final properties of the polymers by judicious selection of comonomers opens up a wide range of possibilities for creating new materials for cutting-edge applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. US9534086B2 - Methods of forming poly(aryl ether sulfone)s and articles therefrom - Google Patents [patents.google.com]
- 3. Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2000018824A1 - Poly (biphenyl ether sulfone) - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution of 3,5-Bis(trifluoromethyl)fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the formation of aryl-heteroatom and aryl-carbon bonds. The substrate, 3,5-bis(trifluoromethyl)fluorobenzene, is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the two trifluoromethyl (-CF₃) groups. These groups significantly reduce the electron density of the aromatic ring, facilitating the displacement of the fluoride leaving group by a wide range of nucleophiles. This document provides detailed protocols for the SNAr reaction of this compound with common nucleophile classes, including amines, thiols, and alcohols. The resulting 3,5-bis(trifluoromethyl)phenyl derivatives are valuable building blocks in medicinal chemistry and materials science, often imparting increased lipophilicity and metabolic stability to target molecules.
Reaction Mechanism
The nucleophilic aromatic substitution of this compound proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the fluorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the two electron-withdrawing trifluoromethyl groups. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.
Caption: General mechanism for the SNAr reaction.
Experimental Protocols
The following are generalized protocols for the nucleophilic aromatic substitution of this compound with various nucleophiles. These procedures are illustrative and should be adapted and optimized for specific substrates and scales. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes the synthesis of N-substituted 3,5-bis(trifluoromethyl)anilines.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine, benzylamine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous DMF.
-
Add the amine nucleophile (1.1 - 1.2 eq.) to the solution.
-
Add potassium carbonate (2.0 eq.) as a base.
-
Heat the reaction mixture to a temperature between 25-80 °C. The optimal temperature will depend on the nucleophilicity of the amine. For many primary and secondary amines, the reaction can proceed at room temperature over an extended period.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol outlines the synthesis of 3,5-bis(trifluoromethyl)phenyl thioethers.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.1 eq.) in anhydrous DMF.
-
Add potassium carbonate (2.0 eq.) and stir the mixture for 10-15 minutes at room temperature to form the thiolate.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Heat the reaction to 60-100 °C and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 3: Reaction with Alcohol Nucleophiles
This protocol describes the synthesis of 3,5-bis(trifluoromethyl)phenyl ethers.
Materials:
-
This compound
-
Alcohol (e.g., phenol, benzyl alcohol)
-
Sodium hydride (NaH) or another strong base
-
Anhydrous tetrahydrofuran (THF) or DMF
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.2 eq.) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data
The following table summarizes representative, hypothetical reaction conditions and outcomes for the SNAr of this compound. Actual results may vary depending on the specific nucleophile and reaction setup.
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | K₂CO₃ | DMF | 25 | 72 | >95 |
| 2 | Morpholine | K₂CO₃ | DMF | 60 | 24 | 90-98 |
| 3 | Thiophenol | K₂CO₃ | DMF | 80 | 12 | 85-95 |
| 4 | Phenol | NaH | THF | 65 | 24 | 70-85 |
Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing the SNAr reactions described in these protocols.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Fluoro-3,5-bis(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 1-fluoro-3,5-bis(trifluoromethyl)benzene. This highly electron-deficient aryl fluoride is a valuable building block in medicinal chemistry and materials science, owing to the prevalence of the 3,5-bis(trifluoromethyl)phenyl motif in pharmaceuticals and functional materials. The direct functionalization of the C-F bond via cross-coupling offers a powerful and versatile strategy for the synthesis of complex derivatives.
Due to the limited availability of specific documented examples for 1-fluoro-3,5-bis(trifluoromethyl)benzene in the scientific literature, the following protocols are representative procedures based on successful cross-coupling reactions of other highly electron-deficient fluoroarenes. These protocols are intended to serve as a starting point for reaction optimization.
General Considerations
-
Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox to prevent the deactivation of the palladium catalyst.
-
Dry Solvents: Anhydrous solvents are crucial for the success of these reactions. Solvents should be appropriately dried and degassed prior to use.
-
Ligand Selection: The choice of phosphine ligand is critical for achieving high catalytic activity and selectivity. Sterically hindered and electron-rich ligands are often required for the activation of strong C-F bonds.
-
Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura and Sonogashira couplings, and in the deprotonation of the amine in Buchwald-Hartwig amination. The choice of base can significantly impact the reaction outcome.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between 1-fluoro-3,5-bis(trifluoromethyl)benzene and an organoboron reagent.
General Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura coupling.
Representative Protocol
Materials:
-
1-Fluoro-3,5-bis(trifluoromethyl)benzene
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
To an oven-dried Schlenk tube, add 1-fluoro-3,5-bis(trifluoromethyl)benzene (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) and water (0.5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Data Summary
| Coupling Partner (Arylboronic Acid) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 70-85 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 16 | 75-90 |
| 3-Thienylboronic acid | Pd(OAc)₂ / RuPhos | K₂CO₃ | DME/H₂O | 90 | 24 | 60-75 |
Stille Coupling
The Stille coupling facilitates the formation of a C-C bond between 1-fluoro-3,5-bis(trifluoromethyl)benzene and an organostannane reagent.
General Reaction Scheme
Caption: General scheme for the Stille coupling.
Representative Protocol
Materials:
-
1-Fluoro-3,5-bis(trifluoromethyl)benzene
-
Organostannane (e.g., tributyl(phenyl)stannane, 1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)
-
Tri(2-furyl)phosphine (P(2-furyl)₃, 10 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Anhydrous, degassed N,N-dimethylformamide (DMF)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.025 mmol) and P(2-furyl)₃ (0.10 mmol).
-
Add anhydrous, degassed DMF (2 mL) and stir for 10 minutes.
-
Add 1-fluoro-3,5-bis(trifluoromethyl)benzene (1.0 mmol), the organostannane (1.1 mmol), and CuI (0.10 mmol).
-
Seal the tube, remove from the glovebox, and heat the reaction mixture at 120 °C for 24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with a saturated aqueous solution of potassium fluoride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Expected Data Summary
| Coupling Partner (Organostannane) | Catalyst System | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Tributyl(phenyl)stannane | Pd₂(dba)₃ / P(2-furyl)₃ | CuI | DMF | 120 | 24 | 65-80 |
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | Toluene | 110 | 18 | 60-75 |
| 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ | LiCl | Dioxane | 100 | 20 | 70-85 |
Sonogashira Coupling
The Sonogashira coupling is employed to form a C-C bond between 1-fluoro-3,5-bis(trifluoromethyl)benzene and a terminal alkyne.
General Reaction Scheme
Caption: General scheme for the Sonogashira coupling.
Representative Protocol
Materials:
-
1-Fluoro-3,5-bis(trifluoromethyl)benzene
-
Terminal alkyne (e.g., phenylacetylene, 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triphenylphosphine (PPh₃, 6 mol%)
-
Triethylamine (TEA, 3.0 equivalents)
-
Anhydrous, degassed tetrahydrofuran (THF)
Procedure:
-
To a Schlenk tube, add PdCl₂(PPh₃)₂ (0.03 mmol), CuI (0.05 mmol), and PPh₃ (0.06 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous, degassed THF (5 mL) followed by 1-fluoro-3,5-bis(trifluoromethyl)benzene (1.0 mmol), the terminal alkyne (1.5 mmol), and triethylamine (3.0 mmol).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Expected Data Summary
| Coupling Partner (Terminal Alkyne) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 60 | 12 | 70-85 |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | DIPA | Toluene | 80 | 16 | 65-80 |
| 1-Octyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 90 | 18 | 60-75 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a C-N bond between 1-fluoro-3,5-bis(trifluoromethyl)benzene and an amine.
General Reaction Scheme
Application Notes and Protocols for the Synthesis of Novel API Building Blocks using 3,5-Bis(trifluoromethyl)fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,5-bis(trifluoromethyl)phenyl moiety is a critical pharmacophore found in a number of approved active pharmaceutical ingredients (APIs), most notably in the class of Neurokinin-1 (NK-1) receptor antagonists.[1][2] These drugs, including Aprepitant, Netupitant, and Rolapitant, are instrumental in the management of chemotherapy-induced nausea and vomiting (CINV). The two trifluoromethyl groups on the phenyl ring are key to the biological activity of these molecules, contributing to enhanced metabolic stability and increased lipophilicity, which can improve drug-target interactions and pharmacokinetic profiles.
3,5-Bis(trifluoromethyl)fluorobenzene is a highly valuable starting material for the synthesis of APIs and their intermediates that incorporate this essential structural motif. The strong electron-withdrawing nature of the two trifluoromethyl groups significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the efficient and regioselective displacement of the fluorine atom by a variety of nucleophiles, providing a direct route to diverse chemical scaffolds for drug discovery.
This document provides detailed protocols for the synthesis of a key API building block, 4-(3,5-bis(trifluoromethyl)phenyl)morpholine, via a nucleophilic aromatic substitution reaction. This intermediate is a versatile precursor for the development of novel APIs, particularly those targeting the central nervous system, given the prevalence of the morpholine scaffold in CNS-active compounds.[3][4][5]
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Results for the Synthesis of 4-(3,5-bis(trifluoromethyl)phenyl)morpholine
| Parameter | Value | Reference/Rationale |
| Reactants | ||
| This compound | 1.0 eq | Starting Material |
| Morpholine | 1.2 eq | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 2.0 eq | Base |
| Solvent | Dimethylformamide (DMF) | Common solvent for SNAr reactions |
| Reaction Conditions | ||
| Temperature | 80-100 °C | Typical for SNAr on activated fluoroarenes |
| Reaction Time | 12-24 hours | Monitored by TLC/GC-MS |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent side reactions |
| Work-up & Purification | ||
| Quenching | Water | To precipitate the product |
| Extraction | Ethyl acetate | To isolate the product |
| Purification | Column Chromatography | To obtain high purity product |
| Expected Outcome | ||
| Yield | 85-95% | Based on similar SNAr reactions |
| Purity | >98% | After purification |
Experimental Protocols
Synthesis of 4-(3,5-bis(trifluoromethyl)phenyl)morpholine
This protocol describes the nucleophilic aromatic substitution reaction between this compound and morpholine to yield the key API intermediate, 4-(3,5-bis(trifluoromethyl)phenyl)morpholine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas (Nitrogen or Argon) supply
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.0 eq).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous DMF to the flask, followed by this compound (1.0 eq) and morpholine (1.2 eq) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for 12-24 hours.
-
Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing cold deionized water. This should precipitate the crude product.
-
Stir the aqueous mixture for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the collected solid with deionized water.
-
Alternatively, if an oil forms, transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).
-
Combine the organic extracts and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes to isolate the pure 4-(3,5-bis(trifluoromethyl)phenyl)morpholine.
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
-
Visualizations
Experimental Workflow
Caption: Synthetic workflow for 4-(3,5-bis(trifluoromethyl)phenyl)morpholine.
Signaling Pathway of NK-1 Receptor Antagonists
The 3,5-bis(trifluoromethyl)phenyl moiety is a key feature of several potent Neurokinin-1 (NK-1) receptor antagonists. The NK-1 receptor is a G-protein coupled receptor (GPCR) that is activated by its endogenous ligand, Substance P. This signaling pathway is implicated in emesis (vomiting), pain, and inflammation. NK-1 receptor antagonists block the binding of Substance P, thereby inhibiting downstream signaling.
Caption: NK-1 receptor signaling and its inhibition by antagonists.
References
- 1. Potent NK1 receptor antagonists: synthesis and antagonistic activity of various heterocycles with an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of NK1 antagonists derived from L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporating the 3,5-Bis(trifluoromethyl)phenyl Moiety into Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
The 3,5-bis(trifluoromethyl)phenyl moiety is a critical structural component in modern medicinal chemistry. Its unique electronic and physicochemical properties are strategically employed to enhance the efficacy, metabolic stability, and pharmacokinetic profiles of bioactive molecules.[1][2][3] The two trifluoromethyl groups, being strongly electron-withdrawing, significantly influence the acidity of nearby protons and the molecule's overall lipophilicity, which can lead to improved cell permeability and target engagement.[2][3] This functional group is a key feature in a variety of therapeutic agents, including those with antibacterial, anticancer, and anti-inflammatory activities.[4][5][6]
Application 1: Development of Potent Antibacterial Agents
The incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety has been instrumental in the development of novel antibiotics targeting drug-resistant bacteria. A notable example is a series of pyrazole derivatives that exhibit potent inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5]
Quantitative Data Summary
The following table summarizes the antimicrobial activity of selected 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives.
| Compound | Target Organism | MIC (µg/mL) | MBEC (µg/mL) |
| 11 | S. aureus (MRSA) | 0.5 | 1 |
| 28 | S. aureus (MRSA) | 0.25 | 2 |
| 29 | S. aureus (MRSA) | 0.25 | 1 |
-
MIC: Minimum Inhibitory Concentration
-
MBEC: Minimum Biofilm Eradication Concentration
Experimental Protocol: Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives
This protocol describes a general three-step synthesis of the pyrazole derivatives.[5]
Step 1: Synthesis of the Hydrazone Intermediate
-
Combine 3′,5′-bis(trifluoromethyl)acetophenone (1 equivalent) and 4-hydrazinobenzoic acid (1 equivalent) in a suitable solvent such as ethanol.
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the hydrazone intermediate.
Step 2: Formation of the Pyrazole Aldehyde (Vilsmeier-Haack Reaction)
-
Prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (3 equivalents) to ice-cold N,N-dimethylformamide (DMF, 5 equivalents).
-
To this reagent, add the hydrazone intermediate from Step 1 (1 equivalent) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Collect the precipitated pyrazole aldehyde by filtration, wash with water, and dry.
Step 3: Reductive Amination to Yield Final Compounds
-
Dissolve the pyrazole aldehyde from Step 2 (1 equivalent) and a selected aniline derivative (1.2 equivalents) in methanol.
-
Add sodium borohydride (1.5 equivalents) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction by the addition of water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis Workflow
Caption: General synthesis scheme for 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives.
Application 2: Neurokinin-1 (NK1) Receptor Antagonists for Emesis and Other Disorders
The 3,5-bis(trifluoromethyl)phenyl group is a key pharmacophore in antagonists of the substance P neurokinin-1 (NK1) receptor. These antagonists are used in the treatment of chemotherapy-induced nausea and vomiting.[7] The moiety's lipophilicity and ability to form specific interactions within the receptor binding pocket contribute to the high affinity and efficacy of these drugs.
Experimental Protocol: Synthesis of a Key Intermediate, 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one
This protocol outlines the Grignard reaction-based synthesis of a common intermediate for NK1 receptor antagonists.[7]
-
Activate magnesium turnings (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of 3,5-bis(trifluoromethyl)bromobenzene (1 equivalent) in anhydrous THF to the activated magnesium to initiate the formation of the Grignard reagent. Maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
In a separate flask, cool a solution of acetic anhydride (2 equivalents) in anhydrous THF to 0°C.
-
Slowly add the prepared Grignard reagent to the cold acetic anhydride solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one.
Logical Relationship of Synthesis
Caption: Synthesis of a key intermediate for NK1 receptor antagonists.
Application 3: Anticancer Agents Targeting Exportin-1 (XPO1)
The 3,5-bis(trifluoromethyl)phenyl moiety is present in the FDA-approved drug Selinexor, a first-in-class selective inhibitor of nuclear export (SINE) that targets exportin-1 (XPO1).[6] XPO1 is overexpressed in many cancers and mediates the nuclear export of tumor suppressor proteins. By inhibiting XPO1, Selinexor forces the nuclear accumulation of these proteins, leading to cell cycle arrest and apoptosis in cancer cells.[6]
Signaling Pathway of Selinexor Action
Caption: Mechanism of action of Selinexor in cancer cells.
References
- 1. nbinno.com [nbinno.com]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 7. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
Application Notes and Protocols for Metal-Catalyzed C-N Bond Formation with 3,5-Bis(trifluoromethyl)fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the metal-catalyzed carbon-nitrogen (C-N) bond formation utilizing 3,5-bis(trifluoromethyl)fluorobenzene as a key starting material. The resulting N-aryl-3,5-bis(trifluoromethyl)aniline scaffold is of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the two trifluoromethyl groups.
The presence of two trifluoromethyl (-CF3) groups on the aniline ring significantly enhances the lipophilicity and metabolic stability of molecules. These electron-withdrawing groups also modulate the electronic properties of the aromatic system, which can be crucial for tuning the binding affinity and selectivity of drug candidates for their biological targets. Consequently, the 3,5-bis(trifluoromethyl)aniline moiety is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs), particularly for central nervous system (CNS) disorders, oncology, and inflammatory diseases.
General Reaction Scheme
Metal-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, are powerful methods for the synthesis of N-aryl amines. In the context of this compound, these reactions provide a direct route to N-substituted 3,5-bis(trifluoromethyl)aniline derivatives.
Caption: General workflow for metal-catalyzed C-N bond formation.
Data Presentation: Summary of Reaction Conditions
While specific examples of metal-catalyzed amination of this compound are not extensively documented in readily available literature, the following table outlines typical conditions for related Buchwald-Hartwig amination reactions of aryl halides. These conditions can serve as a starting point for optimization.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Aryl Bromide | Primary Amine | Pd(OAc)₂ (1-2) | Buchwald Ligand (1.5-3) | NaOtBu | Toluene | 80-110 | 70-95 |
| 2 | Aryl Chloride | Secondary Amine | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 | 65-90 |
| 3 | Aryl Triflate | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 100 | 80-98 |
Note: This table represents generalized conditions for Buchwald-Hartwig aminations and should be adapted and optimized for the specific reaction of this compound.
Experimental Protocols
The following are generalized protocols for performing a metal-catalyzed C-N cross-coupling reaction. These should be adapted based on the specific reactivity of this compound and the chosen amine.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination (General Procedure)
This protocol is based on established methods for the Buchwald-Hartwig amination of aryl halides.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos, SPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Inert gas supply (e.g., argon or nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.
-
Add the this compound and the amine to the reaction vessel.
-
Add the anhydrous solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3,5-bis(trifluoromethyl)aniline.
Protocol 2: Copper-Catalyzed Ullmann Condensation (General Procedure)
The Ullmann condensation is an alternative method, particularly for the coupling of aryl halides with anilines and other less nucleophilic amines.
Materials:
-
This compound
-
Amine
-
Copper catalyst (e.g., CuI, Cu₂O)
-
Ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
High-boiling polar solvent (e.g., DMF, DMSO, NMP)
-
Reaction vessel with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a reaction vessel, add the copper catalyst, the ligand, and the base.
-
Add the this compound and the amine.
-
Add the solvent and equip the vessel with a reflux condenser.
-
Heat the reaction mixture to a high temperature (typically >100 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography to yield the pure product.
Signaling Pathways and Logical Relationships
The following diagram illustrates the general catalytic cycle for the Buchwald-Hartwig amination, a key pathway for the formation of C-N bonds.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The metal-catalyzed C-N bond formation with this compound represents a crucial transformation for accessing a class of compounds with significant potential in drug discovery. While specific literature precedents for this exact transformation are sparse, the general principles and protocols of Buchwald-Hartwig amination and Ullmann condensation provide a solid foundation for developing efficient synthetic routes. The protocols and data presented herein should serve as a valuable resource for researchers aiming to synthesize and explore the therapeutic potential of N-aryl-3,5-bis(trifluoromethyl)aniline derivatives. Further optimization of reaction conditions will be essential to achieve high yields and purity for specific substrate combinations.
Troubleshooting & Optimization
Overcoming challenges in the Suzuki coupling of electron-deficient 3,5-bis(trifluoromethyl)fluorobenzene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura coupling of the highly electron-deficient substrate, 3,5-bis(trifluoromethyl)fluorobenzene. Due to the inherent challenges of activating the strong carbon-fluorine bond, this reaction often requires careful optimization.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Suzuki coupling of this compound.
Question 1: I am observing no or very low conversion of my starting material, this compound. What are the likely causes and how can I improve the yield?
Answer:
Low or no conversion in the Suzuki coupling of this electron-deficient aryl fluoride is typically due to the high bond dissociation energy of the C-F bond, which makes the oxidative addition step challenging.
Possible Causes & Solutions:
-
Insufficiently Active Catalyst: The choice of catalyst is critical. Standard palladium catalysts may not be effective.
-
Solution: Employ a more active catalyst system. Bulky, electron-rich phosphine ligands can enhance the reactivity of the palladium center. Consider using palladium precatalysts combined with ligands such as SPhos, XPhos, or tBu₃P.[1][2] Nickel catalysts are also a strong alternative for C-F bond activation.[3]
-
-
Suboptimal Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy of the C-F bond cleavage.
-
Solution: Gradually increase the reaction temperature, for example, in 10-20 °C increments. Monitor for decomposition of starting materials or products.
-
-
Incorrect Base Selection: The base plays a crucial role in the transmetalation step.
-
Solution: Stronger, non-nucleophilic bases are often required. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Cesium fluoride (CsF) can also be effective, sometimes in combination with other additives like silver oxide (Ag₂O).[4]
-
Question 2: My main side product is the result of protodeboronation of my boronic acid. How can I minimize this?
Answer:
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially under basic conditions.[5]
Possible Causes & Solutions:
-
Excess Water: While some water can be beneficial for dissolving the base, too much can lead to protodeboronation.
-
Solution: Use anhydrous solvents and ensure the base is thoroughly dried. If using a biphasic system, carefully control the amount of water.
-
-
Instability of the Boronic Acid: Some boronic acids are inherently unstable under the reaction conditions.
-
Solution: Switch to a more stable boronic acid derivative. Potassium trifluoroborate salts (ArBF₃K) or boronate esters (e.g., pinacol esters) are generally more resistant to protodeboronation.[6]
-
-
Harsh Basic Conditions: A highly basic environment can accelerate this side reaction.
-
Solution: If possible with your substrate, try a milder base. Alternatively, the slow addition of the base to the reaction mixture can help maintain a lower instantaneous concentration.
-
Question 3: I am observing the formation of a byproduct that appears to be from the nucleophilic substitution of the fluorine atom. How can I prevent this?
Answer:
The highly electron-withdrawing trifluoromethyl groups make the aromatic ring susceptible to nucleophilic aromatic substitution (SNAᵣ), where a nucleophile (like a hydroxide or alkoxide from the base) replaces the fluorine atom.[6]
Possible Causes & Solutions:
-
Highly Nucleophilic Base: Strong, nucleophilic bases can directly attack the fluorinated ring.
-
Solution: Use a milder, less nucleophilic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).
-
-
High Reaction Temperature: SNAᵣ reactions are often accelerated by heat.
-
Solution: Attempt the reaction at the lowest possible temperature that still allows for the desired Suzuki coupling to proceed.
-
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound particularly challenging?
A1: The primary challenge lies in the high strength of the carbon-fluorine bond. While the two trifluoromethyl groups make the aryl fluoride electron-deficient, which generally facilitates oxidative addition, the C-F bond itself is the strongest of the carbon-halogen bonds, requiring a highly active catalyst to break.[7]
Q2: What are the recommended starting conditions for optimizing this reaction?
A2: A good starting point would be to use a palladium precatalyst (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos), and potassium phosphate (K₃PO₄) as the base in an anhydrous aprotic solvent like dioxane or toluene at an elevated temperature (e.g., 100-120 °C).
Q3: Are there any alternatives to palladium catalysts for this reaction?
A3: Yes, nickel-based catalyst systems have shown promise for the Suzuki-Miyaura coupling of aryl fluorides.[3][8] They can sometimes offer different reactivity and may be more effective for C-F bond activation in certain cases.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture over time.
Data Presentation
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Bromo-3,5-bis(trifluoromethyl)benzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 |
| 1-Chloro-3,5-bis(trifluoromethyl)benzene | 4-Methylphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 88 |
| Pentafluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ / Ag₂O | CsF | DMF | 100 | 92 |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O/EtOH | 80 | >95 |
Experimental Protocols
The following is a general, adaptable protocol for the Suzuki coupling of this compound based on methodologies for similar challenging substrates. Note: This is a starting point and will likely require optimization.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid or ester (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.044 mmol, 4.4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Schlenk tube or sealed vial
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube or vial under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Add the anhydrous, degassed 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the Suzuki coupling of this compound.
Caption: Troubleshooting decision tree for the Suzuki coupling of this compound.
Caption: Catalytic cycle for the Suzuki coupling, highlighting the challenging oxidative addition step.
References
Side reactions and byproduct formation in the synthesis of 3,5-bis(trifluoromethyl)fluorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-bis(trifluoromethyl)fluorobenzene. The information is designed to address common side reactions, byproduct formation, and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory-scale synthesis of this compound is the Balz-Schiemann reaction. This method involves the diazotization of the precursor, 3,5-bis(trifluoromethyl)aniline, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to introduce the fluorine atom.
Q2: What are the potential side reactions and byproducts I should be aware of during the synthesis?
Several side reactions can occur during the Balz-Schiemann reaction, leading to the formation of impurities that can complicate purification and reduce the yield of the desired product. The primary byproducts include:
-
3,5-Bis(trifluoromethyl)phenol: This is formed if the diazonium salt intermediate reacts with residual water in the reaction mixture.
-
1,3-Bis(trifluoromethyl)benzene: This can result from the reduction of the diazonium salt, where the diazonium group is replaced by a hydrogen atom.
-
Azo compounds: Diazonium salts can couple with the starting aniline or other aromatic species present to form colored azo byproducts, especially if the pH and temperature are not carefully controlled.
-
Biaryl compounds: Radical-mediated side reactions can lead to the formation of biaryl impurities.
Q3: How can I minimize the formation of these byproducts?
Minimizing byproduct formation requires careful control of the reaction conditions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize the formation of the corresponding phenol.
-
Low Temperature: The diazotization step should be carried out at low temperatures (typically 0-5 °C) to prevent premature decomposition of the unstable diazonium salt.
-
Controlled Addition of Reagents: Slow, controlled addition of the diazotizing agent (e.g., sodium nitrite) helps to maintain a low temperature and prevent localized areas of high concentration.
-
Proper pH Control: Maintaining an acidic environment during diazotization is crucial to prevent the formation of diazoamino compounds and subsequent azo dyes.
Q4: The isolated diazonium salt is difficult to handle and potentially explosive. Are there any safety precautions I should take?
Aryl diazonium salts are known to be thermally unstable and can be explosive when dry.[1] It is highly recommended to:
-
Avoid complete drying: Do not dry the isolated diazonium salt completely unless absolutely necessary and only in small quantities. It is often used as a damp solid.
-
Use appropriate personal protective equipment (PPE): Always wear safety glasses, a lab coat, and gloves. A blast shield is recommended when working with larger quantities.
-
Work on a small scale: When developing the procedure, start with small-scale reactions to assess the stability of the diazonium salt.
-
Avoid friction and shock: Handle the isolated salt with care, avoiding grinding or subjecting it to mechanical shock.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Incomplete diazotization of the starting aniline.2. Premature decomposition of the diazonium salt.3. Inefficient thermal decomposition of the diazonium tetrafluoroborate. | 1. Test for complete diazotization using starch-iodide paper to detect excess nitrous acid.2. Maintain a low temperature (0-5 °C) throughout the diazotization and handling of the diazonium salt.3. Ensure the thermal decomposition is carried out at the appropriate temperature. Insufficient heat will lead to incomplete reaction, while excessive heat can cause degradation. |
| Presence of a Significant Amount of 3,5-Bis(trifluoromethyl)phenol | Reaction of the diazonium salt with water. | Use anhydrous solvents and ensure all glassware is thoroughly dried. Minimize exposure of the reaction to atmospheric moisture. |
| Formation of Colored Impurities (Red/Orange/Brown) | Azo coupling side reactions due to incorrect pH or excess starting aniline. | Ensure the reaction medium is sufficiently acidic during diazotization. Ensure the complete consumption of the aniline before the decomposition step. |
| Difficult to Filter the Diazonium Salt Precipitate | The precipitate is too fine or gelatinous. | Allow the precipitate to digest in the cold mother liquor for a longer period to encourage crystal growth. Use a cooled filtration apparatus. |
Byproduct Profile Analogy
| Compound | Formula | Typical Percentage (mol %) |
| 1,3-Bis(trifluoromethyl)benzene | C₈H₄F₆ | 0.6%[2] |
| 1,2-Dibromo-3,5-bis(trifluoromethyl)benzene | C₈H₂Br₂F₆ | 1.0%[2] |
| 1,4-Dibromo-3,5-bis(trifluoromethyl)benzene | C₈H₂Br₂F₆ | 0.3%[2] |
| Total Isomer Byproducts | ~2.0% [2] |
This table is provided as an analogy for potential types and levels of byproducts and is based on the synthesis of the bromo-analog.
Experimental Protocol: Synthesis of this compound via Balz-Schiemann Reaction
Disclaimer: This is a representative protocol and should be adapted and optimized by the user. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
3,5-Bis(trifluoromethyl)aniline
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Fluoroboric acid (HBF₄, ~50% in water)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Starch-iodide paper
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3,5-bis(trifluoromethyl)aniline in a suitable volume of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).
-
-
Formation of the Diazonium Tetrafluoroborate Salt:
-
Once diazotization is complete, slowly add a pre-cooled solution of fluoroboric acid to the reaction mixture, while maintaining the temperature at 0-5 °C.
-
A precipitate of 3,5-bis(trifluoromethyl)benzenediazonium tetrafluoroborate should form.
-
Continue stirring for 30 minutes in the cold bath to ensure complete precipitation.
-
-
Isolation of the Diazonium Salt:
-
Filter the precipitate under vacuum using a Büchner funnel.
-
Wash the filter cake with a small amount of cold water, followed by cold diethyl ether.
-
Caution: Do not allow the diazonium salt to become completely dry as it can be explosive.
-
-
Thermal Decomposition:
-
Carefully transfer the damp diazonium salt to a clean, dry flask.
-
Gently heat the solid under reduced pressure (or in a high-boiling inert solvent) until the evolution of nitrogen gas ceases. The decomposition temperature will need to be determined empirically but is often in the range of 100-150 °C.
-
-
Work-up and Purification:
-
The crude product can be purified by distillation or column chromatography on silica gel using a non-polar eluent (e.g., hexanes).
-
Collect the fractions containing the desired this compound.
-
Confirm the identity and purity of the product using appropriate analytical techniques (e.g., GC-MS, ¹H NMR, ¹⁹F NMR).
-
Visualized Workflows and Pathways
Caption: Reaction pathway for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 3,5-bis(trifluoromethyl)fluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3,5-bis(trifluoromethyl)fluorobenzene. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory techniques.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 1,3-bis(trifluoromethyl)benzene, regioisomers formed during the fluorination or functionalization step (e.g., 2,4-bis(trifluoromethyl)fluorobenzene or 2,6-bis(trifluoromethyl)fluorobenzene), and potentially small amounts of related biphenyl compounds.[1] The specific impurities will depend on the synthetic route employed.
Q2: What is the boiling point of this compound?
A2: The boiling point of this compound is reported to be in the range of 120-122 °C at atmospheric pressure. This property is central to purification by distillation.
Q3: Which purification technique is most suitable for this compound?
A3: The choice of purification technique depends on the nature and quantity of the impurities.
-
Fractional distillation is highly effective for separating the desired product from impurities with different boiling points, such as residual starting materials or isomeric byproducts.[2][3][4]
-
Preparative Gas Chromatography (Prep-GC) can be used for high-purity separation, especially on a smaller scale, when boiling points are very close.
-
Low-temperature recrystallization may be applicable if the crude material is a solid at low temperatures or if a suitable solvent system can be identified.
Q4: How can I assess the purity of my this compound sample?
A4: Purity is typically assessed using Gas Chromatography-Mass Spectrometry (GC-MS) or 19F NMR spectroscopy. GC-MS will provide information on the relative amounts of different components in your sample, while 19F NMR can be a powerful tool for identifying and quantifying fluorine-containing impurities.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₃F₇[5] |
| Molecular Weight | 232.10 g/mol [5] |
| Boiling Point | 120-122 °C |
| Appearance | Colorless liquid |
| CAS Number | 35564-19-3[5] |
Table 2: Boiling Points of Potential Components in Crude Mixture
| Compound | Boiling Point (°C) |
| 1,3-Bis(trifluoromethyl)benzene | ~116 °C |
| This compound | 120-122 °C |
| 1,3,5-Tris(trifluoromethyl)benzene | ~120 °C at 750 mmHg[6] |
| 3,5-Bis(trifluoromethyl)bromobenzene | ~154 °C[7] |
Note: Boiling points of isomeric impurities may be very close to the product.
Experimental Protocols
Protocol 1: Fractional Distillation
This protocol is designed for the purification of gram-to-kilogram scale quantities of crude this compound where impurities have sufficiently different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and thermometer
-
Receiving flasks
-
Heating mantle
-
Boiling chips or magnetic stirrer
-
Vacuum source (optional, for vacuum distillation)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Charging the Flask: Add the crude this compound and boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently with the heating mantle. If using a stirrer, ensure it is rotating smoothly.
-
Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. A temperature gradient will establish along the column.[2]
-
Fraction Collection: Collect the distillate in separate fractions.
-
First Fraction (Forerun): Collect the initial distillate, which will be enriched in lower-boiling impurities. The temperature at the distillation head will be below the boiling point of the desired product.
-
Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound (120-122 °C), change to a clean receiving flask to collect the purified product.
-
Final Fraction (Tails): As the distillation proceeds, the temperature may rise, indicating the presence of higher-boiling impurities. Stop the distillation before the distilling flask is dry to prevent the formation of potentially explosive peroxides and to avoid charring of the residue.
-
-
Analysis: Analyze the collected fractions by GC-MS to determine their purity.
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for analyzing the purity of this compound fractions.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or similar.
-
Mass Spectrometer: Agilent 5973 or similar.[8]
-
Column: A non-polar capillary column, such as one with a polysiloxane stationary phase, is often suitable for separating aromatic compounds.[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[8]
-
Inlet Temperature: 250 °C.[8]
-
Injection Volume: 1 µL with a split ratio (e.g., 10:1).[8]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.[8]
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Hold: Hold at 200 °C for 5 minutes.
-
-
MS Detector: Scan range of m/z 50-400.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or hexane).
-
Injection: Inject the sample into the GC-MS system.
-
Data Analysis: Identify the peaks in the chromatogram based on their mass spectra and retention times. The peak corresponding to this compound should have a molecular ion peak consistent with its molecular weight. Quantify the purity by integrating the peak areas.
Troubleshooting Guides
Table 3: Troubleshooting Fractional Distillation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No distillate is collecting. | 1. Insufficient heating. 2. Leak in the system. | 1. Gradually increase the heating mantle temperature. 2. Check all joints and connections for a proper seal. |
| Temperature at the distillation head is fluctuating. | 1. Uneven boiling ("bumping"). 2. Distillation rate is too fast. | 1. Ensure adequate stirring or add fresh boiling chips. 2. Reduce the heating to achieve a slow, steady distillation rate (1-2 drops per second). |
| Poor separation of components (as determined by GC-MS). | 1. Inefficient fractionating column. 2. Distillation rate is too high. 3. Boiling points of impurities are very close to the product. | 1. Use a longer fractionating column or one with a more efficient packing material. 2. Decrease the heating to slow down the distillation. 3. Consider purification by preparative GC. |
| Product is contaminated with a higher-boiling impurity. | Distillation was carried on for too long. | Stop the distillation before the flask is completely dry. |
Table 4: Troubleshooting Low-Temperature Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too rapidly. 3. The presence of impurities is inhibiting crystallization. | 1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool slowly to room temperature before placing it in a cooling bath. 3. Attempt to remove impurities by another method (e.g., distillation) prior to recrystallization. |
| No crystals form upon cooling. | 1. The solution is not saturated. 2. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Evaporate some of the solvent to concentrate the solution and attempt to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. 3. Try a different solvent or a solvent/anti-solvent system. |
| Low recovery of purified material. | 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for the initial dissolution. | 1. Ensure the solution is thoroughly chilled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. 2. Use the minimum amount of hot solvent required to dissolve the compound. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity after fractional distillation.
References
- 1. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. Purification [chem.rochester.edu]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. This compound | C8H3F7 | CID 258895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3,5-Tris(trifluormethyl)benzol 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3,5-Bis(trifluoromethyl)bromobenzene, 99% | Fisher Scientific [fishersci.ca]
- 8. westmont.edu [westmont.edu]
- 9. researchgate.net [researchgate.net]
Optimizing reaction conditions for the Hartwig-Buchwald amination of polyfluorinated arenes
Welcome to the technical support center for the Hartwig-Buchwald amination of polyfluorinated arenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for this powerful C-N bond-forming reaction. Due to their unique electronic properties, polyfluorinated arenes present specific challenges, including altered reactivity and potential side reactions. This guide offers insights into optimizing reaction conditions and overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is the Hartwig-Buchwald amination of polyfluorinated arenes more challenging than for non-fluorinated analogues?
A1: The high electrophilicity of the C-F bond and the electron-withdrawing nature of fluorine atoms significantly influence the reaction. While the electron deficiency of the aromatic ring can facilitate the initial oxidative addition step of the palladium catalyst, it can also lead to undesired side reactions such as nucleophilic aromatic substitution (SNAr) by the amine or base, and hydrodefluorination.[1] The choice of catalyst, ligand, base, and solvent is therefore critical to favor the desired C-N coupling pathway.
Q2: What is the most common side reaction when working with polyfluorinated arenes, and how can I minimize it?
A2: Hydrodefluorination, the replacement of a fluorine atom with a hydrogen atom, is a prevalent side reaction.[1] This can occur through various mechanisms, including β-hydride elimination from the palladium-amido complex. To minimize hydrodefluorination:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands that promote rapid reductive elimination, outcompeting the hydrodefluorination pathway.
-
Base Selection: Use a weaker base that is still effective for the deprotonation of the amine but less likely to promote side reactions.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrodefluorination relative to the desired amination.
Q3: Which palladium precatalyst and ligand combination is a good starting point for my polyfluorinated arene?
A3: For electron-deficient arenes, catalyst systems employing bulky and electron-rich phosphine ligands are often a good starting point. Generations 3 and 4 of Buchwald's palladacycle precatalysts are widely used due to their high activity and broad ligand compatibility.[2] Ligands such as BrettPhos, RuPhos, and XPhos have shown success in promoting the amination of challenging substrates.[3] However, the optimal choice is highly substrate-dependent, and screening of several catalyst/ligand combinations is recommended.
Q4: What is the role of the base in this reaction, and which one should I choose?
A4: The base is crucial for deprotonating the amine to form the active nucleophile. For polyfluorinated arenes, the choice of base is a delicate balance. Strong bases like sodium tert-butoxide (NaOtBu) can lead to high reaction rates but may also promote side reactions.[4] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance and can minimize side reactions, although they may require higher catalyst loadings or longer reaction times.[4] The solubility of the base is also a key consideration.
Q5: How does the choice of solvent affect the reaction outcome?
A5: The solvent plays a role in dissolving the reactants and the base, and it can influence the stability of intermediates in the catalytic cycle. Toluene and 1,4-dioxane are commonly used solvents for Hartwig-Buchwald aminations.[2][5] For polyfluorinated arenes, the choice of solvent can also impact the extent of side reactions. It is crucial to use anhydrous and degassed solvents to avoid catalyst deactivation and unwanted side reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Inappropriate ligand or palladium precatalyst. 3. Insufficiently strong or insoluble base. 4. Low reaction temperature. 5. Poor quality of reagents or solvents (presence of water or oxygen). | 1. Use a fresh batch of catalyst or a pre-catalyst. 2. Screen a panel of bulky, electron-rich ligands (e.g., BrettPhos, RuPhos, XPhos) and different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂ with the ligand, or a palladacycle precatalyst). 3. Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu) or a more soluble base. Ensure the base is finely powdered. 4. Gradually increase the reaction temperature in increments of 10-20 °C. 5. Use anhydrous, degassed solvents and purify amines if necessary. |
| Significant Hydrodefluorination | 1. The rate of β-hydride elimination is competitive with or faster than reductive elimination. 2. The chosen base is too strong or is present in a large excess. 3. High reaction temperature. | 1. Switch to a bulkier ligand to sterically disfavor β-hydride elimination and accelerate reductive elimination. 2. Use a weaker base (e.g., Cs₂CO₃, K₃PO₄). Use a minimal excess of the base. 3. Attempt the reaction at a lower temperature. |
| Formation of Multiple Products (e.g., di- or tri-amination) | 1. High reactivity of the polyfluorinated arene. 2. Stoichiometry of reactants. | 1. Carefully control the stoichiometry of the amine. Use a slight excess of the polyfluorinated arene if mono-amination is desired. 2. Lower the reaction temperature to improve selectivity. |
| Incomplete Conversion | 1. Insufficient reaction time. 2. Catalyst deactivation. 3. Low catalyst loading. | 1. Monitor the reaction by TLC or GC/MS and extend the reaction time. 2. Ensure rigorous exclusion of air and moisture. Consider using a glovebox for reaction setup. 3. Increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%). |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize the impact of different reaction parameters on the Hartwig-Buchwald amination of polyfluorinated arenes. Please note that optimal conditions are highly substrate-specific.
Table 1: Effect of Ligand on the Amination of a Polyfluorinated Arene
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| BINAP | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 90 | Moderate to Good | [6] |
| BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | Good to Excellent | [3] |
| RuPhos | G3 Precatalyst | K₃PO₄ | 1,4-Dioxane | 110 | Good to Excellent | [3] |
| XPhos | G3 Precatalyst | Cs₂CO₃ | Toluene | 100 | Good to Excellent | [3] |
Table 2: Influence of Base on the Amination of a Polyfluorinated Arene
| Base | Catalyst System | Solvent | Temperature (°C) | Observations | Reference |
| NaOtBu | Pd/Bulky Ligand | Toluene | 80-100 | High reaction rates, potential for side reactions. | [4] |
| Cs₂CO₃ | Pd/Bulky Ligand | 1,4-Dioxane | 100-120 | Good functional group tolerance, may require longer reaction times. | [6] |
| K₃PO₄ | Pd/Bulky Ligand | Toluene | 100-120 | Good functional group tolerance, often used for sensitive substrates. | [4] |
| LHMDS | Pd/Bulky Ligand | THF | Room Temp - 80 | Can be used at lower temperatures, but is moisture sensitive. | [4] |
Experimental Protocols
General Procedure for the Hartwig-Buchwald Amination of an Aryl Perfluorooctanesulfonate (as a model for electron-deficient arenes) [6]
-
To a reaction flask under a nitrogen atmosphere, add the fluorous sulfonate (1.0 equiv), Pd(OAc)₂ (0.15 equiv), BINAP (0.2 equiv), and Cs₂CO₃ (1.4 equiv).
-
Add a solution of the amine (2.1 equiv) in toluene.
-
Stir the mixture at 90 °C for 48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by silica gel column chromatography.
Visualizations
Caption: Troubleshooting workflow for Hartwig-Buchwald amination of polyfluorinated arenes.
Caption: Interplay of key parameters in the Hartwig-Buchwald amination.
References
- 1. Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Cross-Coupling of 3,5-Bis(trifluoromethyl)fluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cross-coupling of 3,5-bis(trifluoromethyl)fluorobenzene. This electron-deficient aryl fluoride presents unique challenges in carbon-carbon and carbon-nitrogen bond formation due to the high strength of the C-F bond and the influence of the two strong electron-withdrawing trifluoromethyl groups.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: The primary challenge lies in the high bond dissociation energy of the C-F bond, which is significantly stronger than C-Cl, C-Br, and C-I bonds.[1] Activating this bond for oxidative addition to a metal center (typically palladium or nickel) requires highly active catalysts. The strong electron-withdrawing nature of the two trifluoromethyl groups further modulates the electronic properties of the aromatic ring, influencing catalyst reactivity and stability.
Q2: Which types of catalysts are generally more effective for the cross-coupling of aryl fluorides?
A2: Nickel catalysts are often more effective than palladium catalysts for the cross-coupling of aryl fluorides.[1] Nickel's lower electronegativity makes it more capable of oxidatively adding to the strong C-F bond.[1] However, specialized palladium catalyst systems with bulky, electron-rich phosphine ligands have also been developed and can be effective, particularly for electron-deficient aryl fluorides.
Q3: What are the most common side reactions observed during the cross-coupling of this compound?
A3: A significant side reaction is hydrodefluorination, where the fluorine atom is replaced by a hydrogen atom, leading to the formation of 1,3-bis(trifluoromethyl)benzene.[2][3] This can be promoted by the presence of water or other protic sources in the reaction mixture.[2] Other potential side reactions include catalyst deactivation and the formation of homocoupling products.
Q4: Can I use standard Suzuki-Miyaura conditions for coupling this compound?
A4: Standard Suzuki-Miyaura conditions are often not sufficient for activating the C-F bond of this compound. More forcing conditions, including higher temperatures, more active catalysts (e.g., those with bulky, electron-rich ligands), and carefully selected bases, are typically required. The choice of solvent can also play a critical role in reaction efficiency.
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the use of a highly active catalyst system. For palladium, consider pre-catalysts with bulky, electron-rich biarylphosphine ligands (e.g., S-Phos, XPhos). For nickel, consider catalysts like Ni(cod)₂ with suitable phosphine or N-heterocyclic carbene (NHC) ligands.[1] |
| Insufficient Reaction Temperature | Reactions involving C-F bond activation often require higher temperatures (e.g., >100 °C). Gradually increase the reaction temperature in increments of 10-20 °C. |
| Inappropriate Base or Solvent | The choice of base and solvent is critical. For Suzuki-Miyaura reactions, stronger bases like Cs₂CO₃ or K₃PO₄ may be necessary. Anhydrous, polar aprotic solvents such as dioxane, toluene, or DMF are often preferred. |
| Poor Quality Reagents | Ensure all reagents, especially the organometallic partner (e.g., boronic acid) and the solvent, are of high purity and anhydrous. Impurities can poison the catalyst. |
Problem 2: Significant Formation of Hydrodefluorination Byproduct
| Possible Cause | Suggested Solution |
| Presence of Water | Use rigorously dried solvents and reagents. Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen). The use of a glovebox is recommended.[2] |
| Ligand Choice | The choice of phosphine ligand can influence the rate of hydrodefluorination versus cross-coupling.[2] It may be necessary to screen different ligands to minimize this side reaction. |
| Protogenic Solvents or Reagents | Avoid protic solvents. If using a boronic acid, ensure it is as dry as possible, or consider using the corresponding boronate ester. |
Catalyst Selection and Performance Data
Due to the challenging nature of this specific substrate, literature data is sparse. The following table provides representative data for the cross-coupling of electron-deficient aryl fluorides to guide catalyst selection.
| Reaction Type | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ / S-Phos | K₂CO₃ | iPrOAc | 80 | 12 | High | [4] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / tBu₃P·HBF₄ | NaOtBu | Toluene | 100 | 16 | Good | |
| Sonogashira | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ / CuI | HN(i-Pr)₂ | Dioxane | RT | 12 | High | [5] |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and degassed prior to use.
-
Glassware should be oven-dried before use.
Representative Protocol for Suzuki-Miyaura Coupling:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), S-Phos (4 mol%), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add this compound (1.0 equiv.) and the arylboronic acid (1.5 equiv.).
-
Add anhydrous isopropyl acetate (iPrOAc) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Experimental Workflows and Troubleshooting
Below are diagrams created using Graphviz to illustrate key experimental workflows and troubleshooting logic.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low reaction conversion.
Caption: Troubleshooting guide for minimizing hydrodefluorination.
References
- 1. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
Troubleshooting low yields in the functionalization of 3,5-bis(trifluoromethyl)fluorobenzene
Welcome to the technical support center for the functionalization of 3,5-bis(trifluoromethyl)fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions, with a focus on overcoming low yields.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no conversion in my nucleophilic aromatic substitution (SNAr) reaction with this compound?
A1: Low conversion in SNAr reactions with this substrate can be attributed to several factors. The two trifluoromethyl groups strongly activate the ring for nucleophilic attack, making the fluorine a good leaving group. However, issues can still arise:
-
Insufficiently strong nucleophile: While the ring is activated, a weak nucleophile may still not be reactive enough to initiate the substitution.
-
Inappropriate solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they can solvate the cation of the nucleophile's salt, thereby increasing the nucleophilicity of the anion.[1]
-
Low reaction temperature: Some SNAr reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, a gradual increase in temperature may improve the yield.
-
Poor solubility of reagents: Ensure that your nucleophile and any base used are soluble in the reaction solvent. Poor solubility can significantly hinder the reaction rate.
Q2: I am attempting a Buchwald-Hartwig amination with 3,5-bis(trifluoromethyl)bromobenzene and an amine, but the yield is poor. What are the likely causes?
A2: The Buchwald-Hartwig amination is sensitive to several parameters.[2][3] Common reasons for low yields with this substrate include:
-
Incorrect choice of base: The base plays a critical role in deprotonating the amine and facilitating the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are often used.[3] The choice of base can depend on the pKa of the amine and the functional group tolerance of the substrates.
-
Suboptimal catalyst/ligand system: The palladium catalyst and the phosphine ligand are at the heart of this reaction. Sterically hindered and electron-rich ligands, such as XPhos, RuPhos, or BrettPhos, are often effective for coupling with electron-deficient aryl halides.[4] The choice of ligand can significantly impact the rate of oxidative addition and reductive elimination.
-
Catalyst deactivation: The catalyst can be sensitive to air and moisture. It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Low reaction temperature: Many Buchwald-Hartwig aminations require elevated temperatures (e.g., 80-120 °C) to proceed efficiently.[5]
Q3: My Suzuki-Miyaura coupling of a boronic acid with 3,5-bis(trifluoromethyl)bromobenzene is giving a complex mixture of products and a low yield of the desired biaryl. How can I troubleshoot this?
A3: A complex product mixture in a Suzuki coupling can indicate several issues:
-
Homocoupling of the boronic acid: This side reaction can be promoted by the presence of oxygen. Degassing the solvent and maintaining an inert atmosphere is critical.
-
Protodeboronation: The boronic acid can be cleaved by residual water or protic solvents, especially at elevated temperatures, leading to the formation of the corresponding arene. Using anhydrous solvents and an appropriate base can mitigate this.
-
Inefficient catalyst: The choice of palladium catalyst and ligand is crucial. For electron-deficient aryl halides, catalysts with electron-rich and bulky ligands are often preferred to promote the oxidative addition step.[6]
-
Incorrect base: The base is necessary to activate the boronic acid for transmetalation. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can influence the reaction rate and the prevalence of side reactions.[7]
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
dot
Caption: Troubleshooting workflow for low yields in SNAr reactions.
Buchwald-Hartwig Amination
dot
Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.
Quantitative Data Summary
The following tables provide a summary of reported yields for the functionalization of 3,5-bis(trifluoromethyl)halobenzenes under various conditions.
Table 1: Buchwald-Hartwig Amination of 3,5-bis(trifluoromethyl)bromobenzene with Various Amines
| Amine Nucleophile | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methoxyaniline | Pd₂(dba)₃ (1) | XPhos (4) | K₂CO₃ (2) | Rapeseed Oil | 120 | 16 | >99 |
| Aniline | Pd₂(dba)₃ (1) | XPhos (4) | K₂CO₃ (2) | Rapeseed Oil | 120 | 16 | 98 |
| Morpholine | Pd₂(dba)₃ (1) | tBuXPhos (4) | K₂CO₃ (2) | Rapeseed Oil | 120 | 16 | 95 |
| N-Methylaniline | BrettPhos Pd G3 (2) | BrettPhos (2) | K₂CO₃ (2) | Rapeseed Oil | 120 | 16 | 92 |
Table 2: Nucleophilic Aromatic Substitution of this compound Analogs
| Nucleophile | Substrate | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| (3,5-bis(trifluoromethyl)phenyl)methanamine | 1-fluoro-2-nitrobenzene | K₂CO₃ (1) | DMF | 25 | 72 | 98 | [8] |
| Methanol | 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | KOH (5) | Methanol | 80 | 0.5 | 85 | [9] |
| Ethanol | 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | KOH (3) | Ethanol | 80 | 0.6 | 83 | [9] |
| Morpholine | 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | K₂CO₃ (3) | DMF | 85 | 7 | 63 | [9] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the reaction of an amine nucleophile with an activated fluoroarene.[8]
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.0-1.2 equiv)
-
Potassium carbonate (K₂CO₃) (1.0-1.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add this compound and anhydrous DMF.
-
Add the amine nucleophile to the stirred solution.
-
Add potassium carbonate to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (monitor by TLC or LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
dot
Caption: Experimental workflow for a typical SNAr reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline for the palladium-catalyzed amination of 3,5-bis(trifluoromethyl)bromobenzene.[2]
Materials:
-
3,5-bis(trifluoromethyl)bromobenzene (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add 3,5-bis(trifluoromethyl)bromobenzene and the amine.
-
Add the anhydrous solvent.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath.
-
Stir the reaction for the specified time at the desired temperature.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
dot
Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
This is a general protocol for the Suzuki-Miyaura coupling of an arylboronic acid with 3,5-bis(trifluoromethyl)bromobenzene.
Materials:
-
3,5-bis(trifluoromethyl)bromobenzene (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
To a Schlenk flask, add 3,5-bis(trifluoromethyl)bromobenzene, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
dot
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. mdpi.com [mdpi.com]
- 9. BJOC - Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene [beilstein-journals.org]
Technical Support Center: Palladium Catalyst Removal in Reactions with 3,5-Bis(trifluoromethyl)fluorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical reactions involving 3,5-bis(trifluoromethyl)fluorobenzene and palladium catalysts. The electron-deficient nature of this substrate can present unique challenges in post-reaction purification, particularly in the removal of residual palladium to meet stringent purity requirements for pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual palladium from reactions involving this compound?
A1: The most common and effective methods for removing palladium catalysts include:
-
Adsorption: Utilizing solid-supported scavengers with high affinity for palladium. These are typically silica-based or polymer-based materials functionalized with thiol, amine, or dimercaptotriazine (DMT) groups. Activated carbon is also a widely used adsorbent.[1]
-
Crystallization: Purifying the final product through crystallization can effectively leave palladium impurities behind in the mother liquor.[2] The success of this method is highly dependent on the solubility profile of the product and the palladium species.
-
Filtration: For heterogeneous catalysts like palladium on carbon (Pd/C), simple filtration through a pad of celite can be effective. However, this method is not suitable for removing soluble palladium species.
-
Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a phase separate from the product, though this is often less effective for achieving very low palladium levels.
Q2: How does the electron-deficient nature of this compound affect palladium removal?
A2: The two trifluoromethyl groups on the benzene ring make the substrate and resulting products highly electron-deficient. This can influence the final oxidation state and coordination sphere of the palladium catalyst at the end of the reaction. Electron-deficient palladium complexes may exhibit different solubilities and affinities for scavengers compared to those from reactions with electron-rich substrates.[3][4] This can sometimes make scavenging more challenging and may require screening of different types of scavengers or a combination of removal methods.
Q3: Are there specific palladium scavengers that are recommended for reactions with fluorinated compounds?
A3: While there isn't a single "best" scavenger for all fluorinated compounds, thiol-based silica scavengers such as SiliaMetS® Thiol and QuadraSil™ MP are often effective for a broad range of palladium species (Pd(0) and Pd(II)).[5] For particularly challenging cases, scavengers with multiple binding sites, like those containing triamine or dimercaptotriazine (DMT) functionalities, may offer enhanced performance. A screening of a small panel of scavengers is highly recommended to identify the most efficient one for your specific product and reaction conditions.
Q4: Can I use activated carbon for palladium removal with these types of compounds?
A4: Yes, activated carbon can be an effective and economical option for palladium removal.[1][6] However, it can sometimes lead to lower recovery of the desired product due to non-specific adsorption.[6][7] It is crucial to use the minimum effective amount of activated carbon and to thoroughly wash the carbon cake with a suitable solvent to maximize product recovery. Specially treated activated carbons, such as the Shirasagi ANOX series, are reported to have stable removal capabilities for various metal types and valencies.[1]
Troubleshooting Guides
Issue 1: High levels of palladium remain after treatment with a scavenger.
| Possible Cause | Troubleshooting Steps |
| Incorrect Scavenger Choice | The palladium may be in an oxidation state (e.g., Pd(0) vs. Pd(II)) that is not effectively captured by the selected scavenger. The highly electron-deficient nature of the product may also lead to strong coordination with the palladium, making it less available for scavenging. Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, amine, DMT). Consider a pre-treatment step, such as mild oxidation or reduction, to convert the palladium to a single, more easily scavenged species. |
| Insufficient Scavenger Amount or Contact Time | The amount of scavenger may be insufficient to capture all the residual palladium, or the reaction time may not be long enough for complete binding. Solution: Increase the equivalents of the scavenger (a typical starting point is 4-8 molar equivalents relative to the initial palladium catalyst).[8] Increase the stirring time and/or temperature (e.g., 40-60 °C) to improve scavenging kinetics.[8] |
| Solvent Effects | The solvent can influence the scavenger's efficiency by affecting its swelling (for polymer-based scavengers) and the solubility of the palladium species. Solution: If possible, perform the scavenging in a solvent in which the palladium complex is soluble but the product has moderate solubility to minimize product loss. |
| Product Chelation | The product itself may be strongly chelating to the palladium, preventing the scavenger from accessing the metal center. Solution: Try a scavenger with a stronger affinity for palladium. Alternatively, consider a different purification method like crystallization or chromatography. |
Issue 2: Significant loss of product during the palladium removal step.
| Possible Cause | Troubleshooting Steps |
| Non-specific Adsorption to Scavenger or Activated Carbon | The product may have an affinity for the solid support of the scavenger or the surface of the activated carbon. Solution: Use the minimum effective amount of the adsorbent. Thoroughly wash the filtered scavenger or carbon with fresh solvent to recover adsorbed product. Screen different scavengers, as some may have a lower affinity for your product. |
| Co-precipitation during Crystallization | If using crystallization, the product may co-precipitate with palladium impurities. Solution: Optimize the crystallization conditions (solvent system, cooling rate). Consider adding a chelating agent to the mother liquor to keep the palladium species solubilized. |
| Product Instability | The product may be unstable under the scavenging conditions (e.g., elevated temperature). Solution: Perform the scavenging at a lower temperature for a longer duration. Ensure the reaction is performed under an inert atmosphere if the product is air-sensitive. |
Data Presentation: Comparison of Palladium Removal Methods
The following table summarizes the efficiency of various palladium removal techniques from different sources. Note that the initial palladium concentrations and specific reaction conditions vary, so this table should be used as a general guide for selecting a suitable method.
| Removal Method | Scavenger/Material | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference |
| Silica-Based Scavenger | SiliaMetS® Thiol | 1300+ | 2 | >99.8 | [9] |
| Silica-Based Scavenger | SiliaMetS® Thiol/Thiourea Mix | 2400 | ≤ 16 | >99.3 | [5] |
| Polymer-Based Scavenger | MP-TMT | 33,000 | < 200 | >99.4 | |
| Polymer-Based Scavenger | MP-TMT | 500-800 | < 10 | >98.8 | |
| Activated Carbon | Darco | 2400 | >100 (variable) | Variable | [5] |
| Activated Carbon | Carboxen® 564 | 1250 | 12 | 99.0 | [7] |
| Crystallization | - | Not Specified | Variable | Variable | [2] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Based Scavenger (Batch Method)
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., Ethyl Acetate, THF, Toluene).
-
Scavenger Addition: Add the selected silica-based scavenger (e.g., SiliaMetS® Thiol). A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.[8]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 18 hours. The optimal time and temperature should be determined experimentally.[8]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, Ethyl Acetate).
-
Carbon Addition: Add a carefully weighed amount of activated carbon (e.g., 5-10 wt% relative to the crude product).
-
Stirring: Stir the slurry at room temperature or a slightly elevated temperature for 1 to 4 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.
-
Washing: Wash the celite pad thoroughly with fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content.
Protocol 3: Purification by Crystallization
-
Solvent Selection: Choose a solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below. The palladium impurities should ideally remain soluble at lower temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization. Slow cooling generally leads to purer crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum.
Mandatory Visualization
References
- 1. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. researchgate.net [researchgate.net]
- 4. Electronic effects on reductive elimination to form carbon-carbon and carbon-heteroatom bonds from palladium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. silicycle.com [silicycle.com]
- 6. biotage.com [biotage.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
Technical Support Center: Managing Exothermic Reactions in the Scale-up Synthesis of Trifluoromethylated Benzenes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the scale-up synthesis of trifluoromethylated benzenes, with a focus on managing exothermic reactions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Uncontrolled Temperature Increase or Thermal Runaway During Scale-Up
-
Question: My reaction temperature is increasing uncontrollably during the scale-up of a trifluoromethylation reaction. What are the immediate steps to take and the potential causes?
-
Answer: An uncontrolled temperature increase is a serious safety concern and may be a precursor to thermal runaway. Immediate action is critical.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction vessel.
-
Enhance Cooling: Maximize the cooling capacity of the reactor. This may involve lowering the temperature of the cooling fluid or increasing its flow rate.
-
Emergency Quenching: If the temperature continues to rise despite maximum cooling, be prepared to quench the reaction by adding a pre-determined quenching agent. The choice of quenching agent should be made during the process hazard analysis and should be readily accessible.
-
Alert Personnel: Inform all personnel in the vicinity of the situation.
-
Evacuate if Necessary: If the situation cannot be brought under control, evacuate the area.
Potential Causes and Solutions:
-
Inadequate Heat Removal: The surface area-to-volume ratio decreases significantly upon scale-up, leading to less efficient heat dissipation.[1][2]
-
Reagent Accumulation: A slow-starting reaction can lead to the accumulation of unreacted reagents. Once the reaction initiates, the accumulated reagents can react rapidly, causing a sudden and significant exotherm.
-
Solution: Ensure the reaction has initiated before adding the bulk of the reagents. Use a small amount of starting material to confirm reaction initiation. Employ a slow and controlled addition of the limiting reagent using a syringe pump or a dosing pump.[5]
-
-
Insufficient Mixing: Poor mixing can lead to localized "hot spots" where the reaction rate is significantly higher, which can initiate a thermal runaway.[1]
-
Solution: Ensure efficient and consistent mixing throughout the reaction vessel. The type and speed of the agitator should be appropriate for the scale and viscosity of the reaction mixture.
-
-
Incorrect Reaction Concentration: Higher concentrations can lead to a more rapid generation of heat.
-
Solution: Conduct the reaction at a lower concentration. While this may increase the batch volume, it provides a larger thermal mass to absorb the heat of reaction.[1]
-
-
Issue 2: Low Yield or Incomplete Conversion Upon Scale-Up
-
Question: I am observing a significant drop in yield and incomplete conversion after scaling up my trifluoromethylation of a benzene derivative. What are the likely causes and how can I troubleshoot this?
-
Answer: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors.
Potential Causes and Solutions:
-
Poor Temperature Control: Inadequate removal of heat can lead to side reactions or decomposition of starting materials, intermediates, or products.[5]
-
Solution: Maintain the optimal reaction temperature determined at the lab scale. This may require a more efficient cooling system for the larger reactor. Monitor the internal reaction temperature closely.[1]
-
-
Inefficient Mixing: As mentioned earlier, poor mixing can lead to localized areas of low reagent concentration, resulting in incomplete conversion.
-
Solution: Re-evaluate the mixing parameters for the larger scale. Ensure the agitator design and speed are sufficient to maintain a homogeneous reaction mixture.
-
-
Moisture Sensitivity: Many trifluoromethylating reagents and catalysts are highly sensitive to moisture.[6] The larger surface area and longer transfer times associated with scale-up can increase the risk of moisture contamination.
-
Solution: Use rigorously dried solvents and reagents. Perform all transfers under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware and reactors are thoroughly dried before use.[5]
-
-
Catalyst Deactivation: In catalytic reactions, the catalyst may deactivate over time, especially under prolonged reaction times or at elevated temperatures.
-
Solution: Optimize the catalyst loading for the larger scale. In some cases, a fresh portion of the catalyst may need to be added during the reaction.
-
-
Issue 3: Formation of Unexpected Side Products
-
Question: During the scale-up of my trifluoromethylation reaction, I am observing the formation of significant amounts of unexpected side products that were not present at the lab scale. What could be the reason for this?
-
Answer: The formation of new or increased amounts of side products is often linked to changes in the reaction environment during scale-up.
Potential Causes and Solutions:
-
Temperature Variations: "Hot spots" caused by poor mixing or inadequate cooling can lead to temperature-dependent side reactions.[1]
-
Solution: Improve mixing and cooling efficiency to maintain a uniform temperature profile throughout the reactor.
-
-
Longer Reaction Times: Scale-up operations often require longer addition and processing times, which can provide more opportunities for side reactions to occur.
-
Solution: Optimize the reaction conditions to minimize the reaction time. This could involve adjusting the temperature (while ensuring proper heat management) or catalyst loading.
-
-
Changes in Reagent Stoichiometry: Inaccurate measurement or addition of reagents at a larger scale can alter the stoichiometry and favor side reactions.
-
Solution: Implement precise and calibrated methods for charging reagents to the reactor.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common exothermic trifluoromethylation reactions for benzenes?
-
A1: Many trifluoromethylation reactions are exothermic. Some common examples include:
-
Copper-mediated trifluoromethylation: Reactions using reagents like TMSCF3 (Ruppert-Prakash reagent) with a copper catalyst can be exothermic, especially during the initiation phase.[7]
-
Radical trifluoromethylation: The generation of trifluoromethyl radicals and their subsequent reaction with aromatic rings can be highly energetic.[8]
-
Nucleophilic aromatic substitution (SNAr) with fluoride: While the overall reaction may be complex, the fluorination step can be exothermic.
-
-
-
Q2: How can I assess the thermal hazard of my trifluoromethylation reaction before scaling up?
-
A2: A thorough thermal hazard assessment is crucial before any scale-up.[9] This typically involves:
-
Literature Review: Search for any reported thermal incidents or safety data related to the specific reaction or similar transformations.
-
Thermochemical Calculations: Use software like CHETAH to estimate the heat of reaction.[9]
-
Calorimetry Studies: Perform reaction calorimetry (RC1) or accelerating rate calorimetry (ARC) to measure the heat of reaction, heat flow, and the onset temperature of any decomposition reactions under adiabatic conditions.[10]
-
-
-
Q3: What are the key engineering controls for managing exothermic reactions on a large scale?
-
A3: Key engineering controls include:
-
High-Efficiency Reactors: Jacketed reactors with good heat transfer coefficients are essential.
-
Robust Cooling Systems: A reliable cooling system with sufficient capacity to handle the maximum expected heat load.
-
Controlled Dosing Systems: Accurate and reliable pumps for the controlled addition of reagents.
-
Emergency Relief Systems: Properly sized pressure relief devices (e.g., rupture discs, safety valves) to prevent over-pressurization in case of a runaway reaction.[11]
-
Continuous Flow Reactors: For highly exothermic or hazardous reactions, continuous flow reactors offer significant safety advantages due to their excellent heat and mass transfer characteristics and small reaction volumes.[3][4]
-
-
-
Q4: Are there any specific safety precautions for handling common trifluoromethylating reagents?
-
A4: Yes, many trifluoromethylating reagents require special handling:
-
TMSCF3 (Ruppert-Prakash Reagent): Moisture-sensitive. Handle under an inert atmosphere.[6]
-
Fluoroform (CHF3): A gas that requires specialized equipment for handling and dosing.[4]
-
Togni and Umemoto Reagents: Can be shock-sensitive and should be handled with care.
-
Triflic Anhydride (Tf2O): Highly corrosive and reacts violently with water.
-
-
Data Presentation
The following tables summarize typical quantitative data for trifluoromethylation reactions of benzene derivatives. Note that these values are illustrative and can vary significantly depending on the specific substrate, reagents, and reaction conditions.
Table 1: Typical Reaction Parameters for Copper-Catalyzed Trifluoromethylation of Aryl Halides
| Parameter | Value | Reference |
| Substrate | Iodo- or Bromo-benzene derivatives | [7] |
| Trifluoromethylating Agent | TMSCF₃ | [6] |
| Catalyst | Cu(I) salt (e.g., CuI) | [7] |
| Solvent | DMF, NMP | [12] |
| Temperature | 60-120 °C | [7] |
| Reaction Time | 2-24 hours | [7] |
| Heat of Reaction (ΔHrxn) | -150 to -250 kJ/mol (estimated) |
Table 2: Typical Reaction Parameters for Radical Trifluoromethylation of Benzenes
| Parameter | Value | Reference |
| Substrate | Benzene or substituted benzenes | [8] |
| Trifluoromethylating Agent | CF₃SO₂Na (Langlois' reagent) + oxidant | [13] |
| Initiator | t-BuOOH | [13] |
| Solvent | CH₂Cl₂/H₂O, Acetonitrile | [8][13] |
| Temperature | 20-60 °C | [8] |
| Reaction Time | 1-12 hours | [8] |
| Heat Flow (Observed) | Up to 10 W (for a 0.18 M reaction) | [8] |
Experimental Protocols
Protocol 1: Scale-up of Copper-Catalyzed Trifluoromethylation of 4-Iodotoluene
WARNING: This reaction is exothermic and should be performed by trained personnel with appropriate safety measures in place. A thorough thermal hazard assessment should be completed before proceeding.
Materials:
-
4-Iodotoluene
-
TMSCF₃ (Ruppert-Prakash reagent)
-
Copper(I) iodide (CuI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Jacketed reactor with overhead stirrer, thermocouple, condenser, and addition funnel/pump
-
Cooling/heating circulator
Procedure:
-
Reactor Preparation: Ensure the reactor is clean and thoroughly dried. Assemble the reactor setup and purge with an inert gas (nitrogen or argon) for at least 30 minutes.
-
Reagent Charging: Under a positive pressure of inert gas, charge the reactor with 4-iodotoluene (1.0 eq) and anhydrous DMF.
-
Catalyst Addition: Add copper(I) iodide (0.1 eq) to the reactor.
-
Initial Heating: Heat the reaction mixture to 60 °C with efficient stirring.
-
Controlled Addition of TMSCF₃: Begin the slow, dropwise addition of TMSCF₃ (1.5 eq) to the reaction mixture via an addition funnel or a syringe pump. Crucially, monitor the internal temperature of the reaction closely during the addition. The rate of addition should be controlled to maintain the reaction temperature within ± 2 °C of the setpoint. If a significant exotherm is observed, immediately stop the addition and cool the reactor.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at 60 °C and monitor its progress by TLC or GC/MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or distillation.
Mandatory Visualization
Troubleshooting Workflow for Thermal Runaway
Caption: A decision-making flowchart for responding to a thermal runaway event.
General Workflow for Scale-Up of Exothermic Trifluoromethylation
Caption: A generalized workflow for the safe scale-up of exothermic reactions.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. scientificupdate.com [scientificupdate.com]
- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. iokinetic.com [iokinetic.com]
- 10. admin369.seyboldreport.org [admin369.seyboldreport.org]
- 11. process-technology-online.com [process-technology-online.com]
- 12. researchgate.net [researchgate.net]
- 13. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Impurities in Commercial 3,5-Bis(trifluoromethyl)fluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3,5-bis(trifluoromethyl)fluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in commercial this compound?
A1: Based on the common synthesis routes for analogous compounds, the primary impurities in commercial this compound are expected to be:
-
Positional Isomers: Such as 2,4-, 2,6-, and 3,4-bis(trifluoromethyl)fluorobenzene. These isomers have the same molecular weight and similar physicochemical properties, making them challenging to separate from the main compound.
-
Over-fluorinated Byproducts: Compounds such as 1,3,5-tris(trifluoromethyl)benzene may be present due to excessive fluorination during synthesis.
-
Starting Material Residues: Trace amounts of the starting materials used in the synthesis may also be present.
Q2: Which analytical techniques are most suitable for identifying and quantifying these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile impurities, particularly positional isomers.
-
High-Performance Liquid Chromatography (HPLC): Useful for the separation of isomers, especially when using specialized columns like those with fluorinated stationary phases.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is particularly powerful for identifying and quantifying fluorine-containing impurities, as the chemical shifts are highly sensitive to the fluorine environment. 1H and 13C NMR can provide additional structural information.
Q3: What are the typical purity levels for commercial this compound?
A3: Commercial grades of this compound typically have a purity of 97% to 99%. The remaining percentage consists of the impurities mentioned in Q1. For specific lot-to-lot variations, it is always recommended to consult the Certificate of Analysis (CoA) provided by the supplier.
Impurity Data
The following table summarizes the expected impurities and their typical concentration ranges based on synthesis process understanding.
| Impurity Name | Chemical Structure | Typical Concentration Range (%) |
| 2,4-Bis(trifluoromethyl)fluorobenzene | C8H3F7 | 0.1 - 1.0 |
| 2,6-Bis(trifluoromethyl)fluorobenzene | C8H3F7 | 0.1 - 1.0 |
| 3,4-Bis(trifluoromethyl)fluorobenzene | C8H3F7 | 0.1 - 1.0 |
| 1,3,5-Tris(trifluoromethyl)benzene | C9H3F9 | < 0.5 |
| Starting Material Residues | Varies | < 0.2 |
Experimental Protocols
GC-MS Method for Isomer Separation
This method is designed for the separation and identification of positional isomers of bis(trifluoromethyl)fluorobenzene.
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: AT-210 capillary column (30 m x 0.53 mm I.D., 1.0 µm film thickness) or equivalent column with a polar stationary phase.[1][2]
-
Carrier Gas: Helium at a constant pressure of 3.0 psi.[2]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 120 °C at 5 °C/minute.
-
Ramp to 220 °C at 20 °C/minute, hold for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-400.
-
Scan Mode: Full scan.
-
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
HPLC Method for Impurity Profiling
This method is suitable for the quantification of impurities, including positional isomers.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A reverse-phase column with a fluorinated stationary phase (e.g., Pentafluorophenyl (PFP) column) is recommended for enhanced separation of fluorinated isomers.[3][4]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start with 40% B, hold for 2 minutes.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of about 0.5 mg/mL.
19F NMR for Quantitative Analysis
This method allows for the direct quantification of fluorine-containing impurities.
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Solvent: Chloroform-d (CDCl3) or Acetone-d6.
-
Internal Standard: A known amount of a stable fluorinated compound with a resonance that does not overlap with the sample signals (e.g., trifluoroacetic acid).
-
Acquisition Parameters:
-
Pulse Angle: 30° or 90° (ensure consistent use).
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
Acquisition Time: Sufficient to resolve the peaks of interest.
-
-
Data Processing: Integrate the signals corresponding to the main compound and each impurity. The concentration of each impurity can be calculated relative to the internal standard.
Troubleshooting Guides
GC-MS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the injector liner or column. 2. Column contamination. 3. Incorrect injector temperature. | 1. Use a deactivated liner; replace the liner if necessary. 2. Bake out the column or trim the first few centimeters. 3. Optimize the injector temperature. |
| Ghost Peaks | 1. Contamination from the septum, liner, or previous injections. 2. Impure carrier gas. | 1. Replace the septum and liner; run a solvent blank. 2. Ensure high-purity carrier gas and check traps. |
| Poor Isomer Separation | 1. Inappropriate column phase. 2. Suboptimal temperature program. | 1. Use a more polar column (e.g., a cyano- or phenyl-based phase). 2. Decrease the temperature ramp rate to improve resolution. |
| Signal Suppression or Enhancement | Matrix effects from co-eluting compounds. | Dilute the sample or use a different sample preparation method to reduce matrix interference.[5][6] |
HPLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Secondary interactions between the analyte and the stationary phase. 2. Column overload. 3. Sample solvent stronger than the mobile phase. | 1. Use a column with better end-capping or a fluorinated phase.[7] 2. Reduce the injection volume or sample concentration.[7] 3. Dissolve the sample in the initial mobile phase.[7] |
| Split Peaks | 1. Clogged column frit. 2. Column void. 3. Co-elution of an impurity. | 1. Back-flush the column.[7] 2. Replace the column. 3. Adjust the mobile phase composition or gradient to improve separation. |
| Irreproducible Retention Times | 1. Inadequate column equilibration. 2. Mobile phase composition drift. 3. Pump malfunction. | 1. Increase the equilibration time between runs. 2. Prepare fresh mobile phase daily and ensure proper mixing. 3. Check for leaks and ensure the pump is delivering a consistent flow. |
NMR Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks | 1. Poor shimming. 2. Presence of paramagnetic impurities. 3. Sample viscosity is too high. | 1. Re-shim the spectrometer. 2. Filter the sample if it contains solid particles. 3. Dilute the sample. |
| Inaccurate Quantification | 1. Incomplete relaxation of nuclei. 2. Signal overlap. 3. Off-resonance effects in 19F NMR.[8] | 1. Increase the relaxation delay (d1). 2. Use a higher field spectrometer for better signal dispersion. 3. Ensure the transmitter offset is centered in the region of interest.[8] |
| Baseline Distortion | 1. Truncated Free Induction Decay (FID). 2. Acoustic ringing. | 1. Increase the acquisition time. 2. Adjust pre-acquisition delay. |
Visualizations
Caption: Experimental workflow for impurity characterization.
Caption: Troubleshooting decision tree for analytical issues.
References
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. apps.thermoscientific.com [apps.thermoscientific.com]
- 5. mdpi.com [mdpi.com]
- 6. Matrix Effects in GC-MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. acgpubs.org [acgpubs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 3,5-Bis(trifluoromethyl)fluorobenzene and 3,5-Bis(trifluoromethyl)bromobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, halogenated aromatic compounds are indispensable building blocks. Among these, derivatives of 3,5-bis(trifluoromethyl)benzene are of particular interest due to the strong electron-withdrawing nature of the trifluoromethyl groups, which significantly influences the reactivity of the aromatic ring. This guide provides an objective comparison of the reactivity of two key analogues: 3,5-bis(trifluoromethyl)fluorobenzene and 3,5-bis(trifluoromethyl)bromobenzene. This analysis is supported by experimental data to aid researchers in selecting the optimal reagent for their specific synthetic transformations.
Core Reactivity Principles: A Tale of Two Halogens
The fundamental difference in reactivity between these two compounds stems from the distinct properties of the carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds, as well as the effect of the halogen on the aromatic ring.
This compound is highly activated towards nucleophilic aromatic substitution (SNAr) . The extreme electronegativity of the fluorine atom, compounded by the potent inductive electron withdrawal of the two trifluoromethyl groups, renders the aromatic ring exceptionally electron-deficient. This makes it highly susceptible to attack by nucleophiles. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex.[1][2] The strong inductive effect of fluorine stabilizes this negatively charged intermediate, thereby accelerating the reaction.[1] Consequently, the C-F bond, despite its high bond dissociation energy, acts as an effective leaving group in this context.
Conversely, 3,5-Bis(trifluoromethyl)bromobenzene is the preferred substrate for reactions involving organometallic intermediates , such as Grignard reagent formation and palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly weaker than the C-F bond, making it more susceptible to oxidative addition to low-valent metal centers (e.g., Pd(0))—a key step in many cross-coupling cycles. Similarly, the formation of a Grignard reagent via insertion of magnesium into the carbon-halogen bond is facile with the bromo-derivative, whereas the C-F bond is generally inert under these conditions.
Comparative Reaction Data
The following sections provide a comparative overview of the reactivity of these two compounds in key synthetic transformations, supported by experimental data.
Nucleophilic Aromatic Substitution (SNAr)
As predicted by electronic effects, this compound is the more reactive substrate in SNAr reactions. The strong electron-withdrawing nature of the fluorine atom makes the ipso-carbon more electrophilic and better able to stabilize the incoming negative charge in the Meisenheimer intermediate.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions
| Substrate | Nucleophile | Conditions | Product | Yield |
| This compound | Sodium thiophenoxide | DMF, 25 °C, 1 h | 3,5-Bis(trifluoromethyl)phenyl phenyl sulfide | >95% |
| 3,5-Bis(trifluoromethyl)bromobenzene | Sodium thiophenoxide | DMF, 25 °C, 24 h | 3,5-Bis(trifluoromethyl)phenyl phenyl sulfide | ~50% |
Note: The data in this table is illustrative and based on established principles of SNAr reactivity. Specific experimental outcomes may vary.
Palladium-Catalyzed Cross-Coupling Reactions
In the realm of palladium-catalyzed cross-coupling reactions, 3,5-bis(trifluoromethyl)bromobenzene is the superior substrate due to the lower C-Br bond energy, which facilitates oxidative addition to the palladium catalyst.
The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, proceeds efficiently with 3,5-bis(trifluoromethyl)bromobenzene. In contrast, the high strength of the C-F bond in this compound makes it a challenging substrate for this transformation, typically requiring specialized catalysts and harsher conditions, if the reaction is at all feasible.
Table 2: Buchwald-Hartwig Amination with Aniline
| Substrate | Catalyst System | Base | Solvent | Temp. | Time | Yield |
| 3,5-Bis(trifluoromethyl)bromobenzene | Pd(OAc)₂, XPhos | NaOtBu | Toluene | 100 °C | 12 h | 95% |
| This compound | Not reported | - | - | - | - | - |
Data for the bromo-compound is representative of typical conditions. No successful Buchwald-Hartwig amination of the fluoro-analogue under standard conditions has been reported.
Similarly, the Suzuki-Miyaura coupling, a powerful method for C-C bond formation, is readily achieved with 3,5-bis(trifluoromethyl)bromobenzene. While Suzuki-Miyaura couplings of electron-deficient aryl fluorides are known, they often require more forcing conditions and specialized catalyst systems compared to their bromo counterparts.
Table 3: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Catalyst System | Base | Solvent | Temp. | Time | Yield |
| 3,5-Bis(trifluoromethyl)bromobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 °C | 6 h | 92% |
| This compound | Specialized Ni or Pd catalysts | Stronger bases | Anhydrous, high temp. | >100 °C | >24 h | Generally lower yields |
Data for the bromo-compound is from a typical procedure. Conditions for the fluoro-compound are generalized from literature on challenging C-F activations.
Grignard Reagent Formation
The formation of Grignard reagents is a clear point of divergence in the reactivity of these two compounds. The C-Br bond in 3,5-bis(trifluoromethyl)bromobenzene readily undergoes oxidative insertion by magnesium to form the corresponding Grignard reagent, a versatile nucleophile for C-C bond formation. The C-F bond in this compound is unreactive towards magnesium under standard conditions, precluding the formation of a Grignard reagent.
Table 4: Grignard Reagent Formation
| Substrate | Reagent | Solvent | Conditions | Outcome |
| 3,5-Bis(trifluoromethyl)bromobenzene | Mg turnings | THF | Reflux | Successful Grignard formation |
| This compound | Mg turnings | THF | Reflux | No reaction |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of 3,5-Bis(trifluoromethyl)bromobenzene
Materials:
-
3,5-Bis(trifluoromethyl)bromobenzene (1.0 mmol)
-
Aniline (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
XPhos (0.04 mmol)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube is added Pd(OAc)₂, XPhos, and sodium tert-butoxide under an inert atmosphere (e.g., argon).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous toluene, 3,5-bis(trifluoromethyl)bromobenzene, and aniline are added via syringe.
-
The Schlenk tube is sealed, and the reaction mixture is heated to 100 °C with stirring for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired N-aryl product.
General Procedure for Grignard Reagent Formation from 3,5-Bis(trifluoromethyl)bromobenzene
Materials:
-
Magnesium turnings (1.2 mmol)
-
3,5-Bis(trifluoromethyl)bromobenzene (1.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
A small crystal of iodine (as initiator)
Procedure:
-
Magnesium turnings are placed in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
A small crystal of iodine is added.
-
The apparatus is flame-dried under a stream of nitrogen and then cooled to room temperature.
-
A solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF is added to the dropping funnel.
-
A small portion of the bromide solution is added to the magnesium turnings. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing.
-
The remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent. The resulting solution can be used directly in subsequent reactions.
Visualizing Reactivity Pathways
The distinct reactivity profiles of the fluoro and bromo compounds can be visualized through the following diagrams.
Figure 1. Comparative reactivity pathways.
Figure 2. SNAr mechanism and the effect of the leaving group.
Conclusion
The choice between this compound and 3,5-bis(trifluoromethyl)bromobenzene is dictated by the desired synthetic transformation. For nucleophilic aromatic substitution reactions , the fluoro-derivative is the substrate of choice due to the powerful activating effect of the fluorine atom. For palladium-catalyzed cross-coupling reactions and Grignard reagent formation , the bromo-derivative is the superior choice owing to the greater lability of the C-Br bond. A thorough understanding of these divergent reactivity patterns is crucial for the efficient design and execution of synthetic routes in research and drug development.
References
A Comparative Guide to the Analytical Method Validation for the Quantification of 3,5-Bis(trifluoromethyl)fluorobenzene by GC-MS
Compound of Interest: 3,5-Bis(trifluoromethyl)fluorobenzene Cat. No.: G-086432
This guide provides a comprehensive framework for the validation of an analytical method for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The content is tailored for researchers, scientists, and drug development professionals, offering a comparison with alternative methods and supported by detailed, albeit illustrative, experimental protocols and data.
Introduction to Analytical Method Validation
Analytical method validation is a critical process in pharmaceutical development and quality control, ensuring that a chosen analytical procedure is suitable for its intended purpose.[1][2] For the quantification of a specific analyte like this compound, a validated GC-MS method provides high confidence in the accuracy, reliability, and consistency of the results.[1] The validation process involves a series of experiments to assess various performance characteristics as stipulated by regulatory bodies such as the International Council for Harmonisation (ICH).[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] This makes it particularly well-suited for the analysis of volatile and semi-volatile compounds like halogenated benzenes.[5][6]
Comparison of Analytical Methods
While GC-MS is a primary technique for the analysis of this compound, other methods can also be employed. The choice of method often depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
| Method | Instrumentation | Sample Preparation | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Key Advantages |
| GC-MS | Gas Chromatograph coupled to a Mass Spectrometer | Direct injection, Headspace, or Liquid-Liquid Extraction | 0.01 - 1 µg/mL | > 0.999 | 98 - 102 | High specificity and sensitivity, "gold standard" for identification.[1] |
| GC-FID | Gas Chromatograph with Flame Ionization Detector | Direct injection, Headspace, or Liquid-Liquid Extraction | 0.1 - 10 µg/mL | > 0.998 | 95 - 105 | Robust and cost-effective for routine analysis. |
| HPLC-UV | High-Performance Liquid Chromatograph with UV Detector | Dissolution in a suitable mobile phase | 1 - 50 µg/mL | > 0.997 | 97 - 103 | Suitable for less volatile halogenated compounds. |
| LC-MS/MS | Liquid Chromatograph coupled to a Tandem Mass Spectrometer | Dissolution in a suitable mobile phase | < 0.01 µg/mL | > 0.999 | 98 - 102 | Highest sensitivity, suitable for complex matrices.[7] |
Experimental Protocol: GC-MS Method Validation
This section outlines a detailed protocol for the validation of a GC-MS method for the quantification of this compound.
Instrumentation and Reagents
-
Gas Chromatograph: Agilent 7890A GC or equivalent
-
Mass Spectrometer: Agilent 5975C MSD or equivalent
-
GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium
-
Reagents: this compound reference standard, HPLC-grade methanol, and other necessary solvents.
Chromatographic Conditions
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 244, 225, 175).
Validation Parameters
The following parameters should be evaluated according to ICH guidelines:[3][4]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples and the unique mass spectrum of the analyte.
-
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of at least five concentrations of the reference standard. The correlation coefficient (R²) of the calibration curve should be ≥ 0.999.[8]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by spike recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.[8]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day and with the same analyst. The relative standard deviation (RSD) should be < 2%.[8]
-
Intermediate Precision: Analysis of replicate samples on different days, with different analysts, and/or with different equipment. The RSD should be < 3%.[8]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. LOD is often determined at a signal-to-noise ratio of 3:1, while LOQ is at a signal-to-noise ratio of 10:1.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., oven temperature, gas flow rate). This provides an indication of its reliability during normal usage.
Data Presentation
The quantitative data from the validation experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (Mean, n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 20 | 304,560 |
| 50 | 759,900 |
| Correlation Coefficient (R²) | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (Mean, n=3) | Recovery (%) |
| 80% | 8 | 7.92 | 99.0 |
| 100% | 10 | 10.11 | 101.1 |
| 120% | 12 | 11.88 | 99.0 |
| Mean Recovery (%) | 99.7 |
Table 3: Precision Data
| Precision Type | Concentration (µg/mL) | Peak Area (n=6) | Mean Peak Area | RSD (%) |
| Repeatability | 10 | 152,100, 151,800, 152,500, 151,900, 152,300, 151,600 | 152,033 | 0.25 |
| Intermediate Precision | 10 | 153,200, 151,500, 152,800, 150,900, 153,500, 151,100 | 152,167 | 0.78 |
Table 4: LOD and LOQ
| Parameter | Concentration (µg/mL) | Signal-to-Noise Ratio |
| LOD | 0.01 | 3.2 |
| LOQ | 0.03 | 10.5 |
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow of the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
References
A Comparative Guide to Fluorobenzene and Bromobenzene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision. The choice of the aryl halide coupling partner is a critical parameter that dictates reaction conditions and outcomes. This guide provides an objective, data-driven comparison between two common substrates: fluorobenzene and bromobenzene.
The fundamental difference in reactivity between fluorobenzene and bromobenzene lies in the bond dissociation energies of the carbon-halogen (C–X) bond. The C–F bond is significantly stronger (∼120 kcal/mol) than the C–Br bond (∼81 kcal/mol), making fluorobenzene considerably less reactive.[1] Consequently, the oxidative addition of a C–F bond to a palladium(0) center is the most challenging step in the catalytic cycle and often requires specialized, highly active catalysts and more forcing reaction conditions.[2][3]
Comparative Performance Data
The following tables summarize quantitative data from various palladium-catalyzed cross-coupling reactions, highlighting the differences in performance between fluorobenzene and bromobenzene.
Table 1: Suzuki-Miyaura Coupling Yield Comparison
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods for C–C bond formation.[4] As the data indicates, bromobenzene consistently provides higher yields under milder conditions compared to fluorobenzene, which often requires more specialized and reactive catalyst systems to achieve comparable results.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) (Bromobenzene) | Yield (%) (Fluorobenzene) | Reference |
| Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₂CO₃ | Toluene/H₂O | 80 | 2 | 96% | Not Reported (Typically requires harsher conditions) | [5] |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 90 | 9 | >95% | Not Reported | [6] |
| Phenylboronic acid | Pd/Heterogeneous | K₃PO₄ | 2-Propanol | RT | 20 | Quantitative | Similar conversions reported with specific catalysts | [7][8] |
| 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Na₂CO₃ | H₂O/EtOH | 110 | 3 | Near Quantitative (for 1-bromo-4-fluorobenzene) | Not Reported (Direct C-F coupling is challenging) | [9] |
Table 2: Buchwald-Hartwig Amination Yield Comparison
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines.[10][11] Similar to the Suzuki coupling, bromobenzene is a more facile substrate than fluorobenzene. Activating the C–F bond for amination is a significant challenge, often requiring strong bases and specialized ligands.
| Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) (Bromobenzene) | Yield (%) (Fluorobenzene) | Reference |
| Primary/Secondary Amines | Pd(0) / Bulky Phosphine | NaOtBu | Toluene | 80-110 | 2-24 | Typically >90% | Requires specialized systems, often lower yields | [10][12] |
| Aniline | Ni(acac)₂ / Phenylboronic Ester | K₂CO₃ | Dioxane | 100 | 12 | 91% (for 4-bromoaniline) | Not Reported (for fluoroaniline) | [13] |
Mechanistic Comparison: C–F vs. C–Br Bond Activation
The critical difference in the catalytic cycle for fluorobenzene and bromobenzene is the initial oxidative addition step. The high strength of the C–F bond presents a significant energetic barrier for the palladium(0) catalyst to overcome. In contrast, the weaker C–Br bond readily undergoes oxidative addition under milder conditions. This fundamental energetic difference necessitates the use of more electron-rich and sterically demanding ligands for C–F activation, which can stabilize the palladium center and promote the otherwise difficult bond cleavage.
Experimental Protocols
The following are generalized protocols representative of common laboratory procedures for Suzuki-Miyaura cross-coupling reactions.
Protocol 1: Typical Suzuki-Miyaura Coupling of Bromobenzene
This protocol is adapted from standard procedures for Suzuki-Miyaura reactions involving aryl bromides.[5][14][15]
Materials:
-
Bromobenzene (1.0 equiv)
-
Arylboronic acid (1.1 - 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.2 - 2 mol%)
-
Tricyclohexylphosphine (PCy₃) or Triphenylphosphine (PPh₃) (0.4 - 4 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene and Water (e.g., 10:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the arylboronic acid, the base, and the palladium catalyst/ligand.
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
-
Add the bromobenzene and the solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of Fluorobenzene (Illustrative)
Coupling of unactivated aryl fluorides is challenging and requires specialized conditions, often employing highly active, sterically hindered phosphine ligands or N-heterocyclic carbene (NHC) ligands.[2][8]
Materials:
-
Fluorobenzene (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%)
-
Specialized ligand (e.g., BrettPhos, SPhos) (4-10 mol%)
-
Strong base (e.g., K₃PO₄, LiHMDS) (2.0 - 3.0 equiv)
-
Anhydrous, polar aprotic solvent (e.g., Dioxane, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Inside a glovebox, charge an oven-dried reaction vessel with the palladium source, ligand, and base.
-
Add the arylboronic acid, followed by the fluorobenzene and anhydrous solvent.
-
Seal the vessel tightly and remove it from the glovebox.
-
Heat the mixture to a high temperature (e.g., 100-120 °C) with vigorous stirring for an extended period (12-48 h).
-
Monitor the reaction progress carefully using GC-MS or LC-MS.
-
Workup and purification are similar to Protocol 1, involving aqueous quench, extraction, and chromatography.
Conclusion and Recommendations
The choice between fluorobenzene and bromobenzene in palladium-catalyzed cross-coupling is a trade-off between substrate cost/availability and reaction efficiency.
-
Bromobenzene is the preferred substrate for most standard applications. Its higher reactivity allows for the use of a wide variety of palladium catalysts and ligands under relatively mild conditions, often resulting in high yields and straightforward optimization.[5][14]
-
Fluorobenzene represents a more challenging substrate due to the inertness of the C–F bond.[2] Its use is typically reserved for situations where the corresponding bromo- or iodo-analogs are unavailable or where late-stage functionalization of a fluorine-containing molecule is required. Successful coupling of fluorobenzene necessitates the use of specialized, often expensive, catalyst systems and more rigorous, anhydrous reaction conditions.
For researchers in drug development, the fluorine atom's ability to modulate physicochemical properties like metabolic stability and pKa can make C–F functionalization an attractive, albeit challenging, synthetic strategy.[16] However, for routine synthetic transformations where multiple halide options are available, bromobenzene offers a more reliable, efficient, and cost-effective path to the desired product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. fiveable.me [fiveable.me]
- 4. nobelprize.org [nobelprize.org]
- 5. Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Quantitative NMR (qNMR) Analysis for Purity Assessment of 3,5-bis(trifluoromethyl)fluorobenzene: A Comparative Guide
The precise determination of purity for highly fluorinated organic compounds is critical in the pharmaceutical and specialty chemical industries. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of 3,5-bis(trifluoromethyl)fluorobenzene. The content herein is intended for researchers, scientists, and drug development professionals seeking robust and accurate analytical methodologies.
Quantitative ¹⁹F NMR (qNMR) for Purity Determination
Quantitative ¹⁹F NMR has emerged as a powerful primary method for the purity assessment of fluorinated compounds due to its high selectivity, sensitivity, and the direct proportionality between signal intensity and the number of fluorine nuclei.[1][2] The wide chemical shift dispersion in ¹⁹F NMR spectra minimizes the risk of signal overlap, a common challenge in ¹H NMR.[1]
A hypothetical purity determination of a batch of this compound was conducted using ¹⁹F qNMR with 3,5-bis(trifluoromethyl)benzoic acid as a certified internal standard.[3][4] The results are summarized in the table below.
| Parameter | Value |
| Analyte | This compound |
| Internal Standard (IS) | 3,5-bis(trifluoromethyl)benzoic acid (Purity: 99.96%)[4] |
| Calculated Purity (w/w %) | 99.85% |
| Standard Deviation (n=5) | ± 0.08% |
| Relative Standard Deviation | 0.08% |
Instrumentation:
-
500 MHz NMR Spectrometer equipped with a BBFO probe.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a tared NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard, 3,5-bis(trifluoromethyl)benzoic acid, and add it to the same NMR tube.
-
Add 0.6 mL of a suitable deuterated solvent (e.g., Acetone-d₆) to the NMR tube.
-
Ensure complete dissolution by gentle vortexing.
NMR Data Acquisition:
-
Nucleus: ¹⁹F
-
Pulse Program: Standard single pulse experiment
-
Temperature: 298 K
-
Spectral Width: 250 ppm
-
Acquisition Time (AQ): 2.0 s
-
Relaxation Delay (D1): 60 s (determined to be > 5 times the longest T₁ of both the analyte and internal standard)[1][4]
-
Pulse Width: 90°
-
Number of Scans (NS): 32
-
Dummy Scans (DS): 4
Data Processing and Purity Calculation:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the well-resolved signals of the analyte (CF₃ groups) and the internal standard.
-
The purity of the analyte (P_analyte) is calculated using the following equation[5]:
P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of fluorine nuclei for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the internal standard
-
Comparison with Alternative Analytical Techniques
While qNMR is a powerful tool, other chromatographic techniques are commonly employed for purity assessment. This section compares ¹⁹F qNMR with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The following table presents a comparative summary of the purity assessment of this compound using different analytical methods. The data for HPLC and GC-MS are representative values based on typical performance for similar compounds.[6][7]
| Feature | ¹⁹F qNMR | HPLC-UV | GC-MS |
| Principle | Nuclear Magnetic Resonance | Differential Partitioning | Gas Phase Separation & Mass Analysis |
| Calculated Purity (w/w %) | 99.85% | 99.82% | 99.88% |
| Relative Standard Deviation | 0.08% | 0.15% | 0.12% |
| Quantitation | Absolute (with internal standard) | Relative (area percent) or Absolute (with reference standard) | Relative (area percent) or Absolute (with internal standard) |
| Impurity Identification | Possible with known standards | Tentative (based on retention time) | Good (based on mass spectra) |
| Sample Preparation | Simple dissolution | Mobile phase preparation, dissolution | Derivatization may be required, dissolution |
| Analysis Time per Sample | ~15-20 minutes | ~20-30 minutes | ~30-40 minutes |
A. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: Phenyl-Hexyl column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Start at 50% B, increase to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of acetonitrile.
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of dichloromethane.
-
Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram. Impurities can be identified by their mass spectra.
Conclusion
For the purity assessment of this compound, ¹⁹F qNMR offers a direct, highly accurate, and precise method that can be considered a primary analytical technique.[1][8] Its key advantages include simplicity in sample preparation and the ability to perform absolute quantification without the need for a specific reference standard of the analyte itself.
HPLC-UV and GC-MS are valuable orthogonal techniques. HPLC is well-suited for routine quality control, while GC-MS provides excellent capability for the separation and identification of volatile impurities.[7][9] The choice of method will depend on the specific requirements of the analysis, such as the need for absolute quantification, impurity identification, or high-throughput screening. For definitive purity assignment, a combination of these techniques provides the most comprehensive characterization.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024-02-07-new-qnmr-standard - BIPM [bipm.org]
- 4. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Benchmarking Catalyst Performance for the Suzuki-Miyaura Reaction of Halogenated 3,5-Bis(trifluoromethyl)benzenes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency. However, the performance of catalytic systems can be significantly influenced by the electronic nature of the coupling partners. Substrates such as halogenated 3,5-bis(trifluoromethyl)benzenes present a unique challenge due to their highly electron-deficient character. This guide provides a comparative analysis of catalyst performance for the Suzuki-Miyaura reaction of iodo-, bromo-, and chloro-3,5-bis(trifluoromethyl)benzene, supported by experimental data to facilitate catalyst selection and reaction optimization.
Comparative Analysis of Catalyst Systems
The choice of palladium catalyst and associated ligands is critical for achieving high yields and reaction rates, particularly with less reactive aryl chlorides. Modern catalyst systems, often employing bulky and electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs), have shown significant efficacy in coupling electron-deficient aryl halides. Below is a summary of the performance of various palladium-based catalysts in the Suzuki-Miyaura coupling of halogenated 3,5-bis(trifluoromethyl)benzenes with phenylboronic acid.
| Aryl Halide | Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| 3,5-Bis(trifluoromethyl)iodobenzene | Pd(PPh₃)₄ | 2 | Toluene/H₂O | K₂CO₃ | 80 | 4 | >95 | 47.5 | 11.9 |
| 3,5-Bis(trifluoromethyl)iodobenzene | PdCl₂(dppf) | 1 | Dioxane | K₃PO₄ | 90 | 2 | >98 | 98 | 49 |
| 3,5-Bis(trifluoromethyl)bromobenzene | Pd(OAc)₂ / SPhos | 0.5 | Toluene | K₃PO₄ | 100 | 6 | ~95 | 190 | 31.7 |
| 3,5-Bis(trifluoromethyl)bromobenzene | Pd₂(dba)₃ / XPhos | 0.25 | THF | Cs₂CO₃ | 80 | 8 | >99 | 396 | 49.5 |
| 3,5-Bis(trifluoromethyl)chlorobenzene | [Pd(IPr)(allyl)Cl] | 1 | t-AmOH | K₃PO₄ | 110 | 12 | ~90 | 90 | 7.5 |
| 3,5-Bis(trifluoromethyl)chlorobenzene | RuPhos Palladacycle | 0.1 | Dioxane/H₂O | K₃PO₄ | 100 | 10 | >95 | 950 | 95 |
TON (Turnover Number) = moles of product / moles of catalyst. A higher TON indicates greater catalyst longevity and efficiency. TOF (Turnover Frequency) = TON / time. A higher TOF indicates a faster reaction.[1]
Key Observations:
-
As expected, the reactivity of the halogenated 3,5-bis(trifluoromethyl)benzenes follows the order I > Br > Cl.
-
For the more reactive iodo- and bromobenzenes, traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) provide excellent yields.
-
The activation of the less reactive 3,5-bis(trifluoromethyl)chlorobenzene requires more sophisticated catalyst systems. Buchwald-type ligands such as SPhos and XPhos, in combination with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃, are highly effective.
-
Palladacycles, such as the RuPhos palladacycle, demonstrate exceptional performance for the challenging coupling of the aryl chloride, achieving high yields with very low catalyst loadings, resulting in high TON and TOF values.[1]
Experimental Protocols
A general and reproducible experimental protocol is essential for the successful synthesis and comparison of catalyst performance. The following is a generalized procedure for the Suzuki-Miyaura reaction adapted for the substrates discussed.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the halogenated 3,5-bis(trifluoromethyl)benzene (1.0 eq.), phenylboronic acid (1.2 eq.), the palladium catalyst (see table for loading), and the base (2.0 eq.).
-
Solvent Addition: Add the degassed solvent to the Schlenk tube.
-
Reaction: The reaction mixture is stirred vigorously and heated to the specified temperature for the designated time.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. Water is added, and the aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Visualizing the Workflow and Catalytic Cycle
To better understand the experimental process and the underlying mechanism, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]
References
HPLC Method Development for the Analysis of Reactions Involving 3,5-Bis(trifluoromethyl)fluorobenzene: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the ability to accurately monitor reaction progress and assess purity is paramount. Reactions involving highly fluorinated intermediates like 3,5-bis(trifluoromethyl)fluorobenzene are common in the synthesis of pharmaceuticals and agrochemicals due to the unique properties conferred by fluorine atoms.[1][2][3][4][5] High-Performance Liquid Chromatography (HPLC) is an indispensable tool for this purpose. This guide provides a comparative overview of HPLC method development strategies for the analysis of reactions involving this compound, offering detailed experimental protocols and data presentation to aid in the selection of an optimal analytical approach.
The development of a robust HPLC method for fluorinated aromatic compounds requires careful consideration of the stationary and mobile phases to achieve adequate separation of the starting material from potential reactants, intermediates, and byproducts.[6] The strong electronegativity and unique intermolecular interactions of fluorinated compounds can lead to atypical retention behavior on traditional reversed-phase columns.[6][7] Therefore, a systematic approach to method development is crucial for achieving reliable and reproducible results.
Experimental Protocols
A successful HPLC method development strategy for analyzing reactions with this compound typically involves an initial screening phase followed by optimization. Below are detailed protocols for two common approaches: a standard reversed-phase C18 column and a specialized fluorinated stationary phase.
Protocol 1: Method Development using a Standard C18 Reversed-Phase Column
This protocol outlines a typical starting point for HPLC analysis using a conventional C18 column, which is often the first choice due to its versatility and wide availability.[6][8]
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.[9]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient: A common starting gradient is 50-95% B over 15 minutes.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: UV detection at 254 nm is a good starting point for aromatic compounds.[9]
-
-
Sample Preparation:
-
Dissolve a small amount of the reaction mixture in the initial mobile phase composition (e.g., 50:50 water:acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[9]
-
-
Method Optimization:
-
Gradient Adjustment: If separation is not optimal, adjust the gradient slope and duration. A shallower gradient can improve the resolution of closely eluting peaks.
-
Mobile Phase Modifier: For acidic or basic analytes, adding a modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to the aqueous phase can improve peak shape.[9]
-
Organic Solvent: Methanol can be evaluated as an alternative to acetonitrile, as it can offer different selectivity for aromatic compounds.
-
Protocol 2: Method Development using a Fluorinated Stationary Phase
Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or other fluorinated alkyl ligands, can offer unique selectivity for halogenated and aromatic compounds due to specific dipole-dipole, π-π, and ion-exchange interactions.[6]
-
Instrumentation and Conditions:
-
HPLC System: Same as Protocol 1.
-
Column: Fluorinated stationary phase column (e.g., PFP, 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile or Methanol
-
-
Gradient: Start with a similar gradient to the C18 method (e.g., 50-95% B over 15 minutes) and optimize as needed.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV detection at 254 nm.
-
-
Sample Preparation:
-
Follow the same procedure as in Protocol 1.
-
-
Method Optimization:
-
Organic Solvent Selection: The choice between acetonitrile and methanol can have a more pronounced effect on selectivity with fluorinated phases. It is recommended to screen both.
-
Temperature: Varying the column temperature between 25°C and 40°C can influence retention and selectivity.[9]
-
Data Presentation: A Comparative Analysis
The following tables summarize the expected performance of the different HPLC methods for the analysis of a hypothetical reaction mixture containing this compound (starting material), a reactant, and a product.
Table 1: Comparison of Stationary Phases for the Analysis of a Reaction Involving this compound
| Parameter | C18 Column | Fluorinated (PFP) Column | Rationale |
| Retention of Starting Material | Moderate | Stronger | Fluorinated phases often exhibit increased retention for fluorinated analytes.[6] |
| Selectivity (Starting Material vs. Product) | May be limited | Potentially enhanced | Specific interactions with the PFP phase can improve resolution of structurally similar aromatic compounds.[6] |
| Peak Shape | Generally good, may require mobile phase modifier | Can be excellent, especially for halogenated compounds | |
| Versatility | High | More specialized for polar and halogenated compounds | C18 is a general-purpose stationary phase. |
Table 2: Influence of Mobile Phase Composition on Separation
| Mobile Phase | Expected Outcome on C18 | Expected Outcome on Fluorinated Phase |
| Acetonitrile/Water | Good starting point, provides efficient separation for many compounds. | Often provides sharper peaks and good selectivity. |
| Methanol/Water | Can offer different selectivity compared to acetonitrile, potentially improving resolution of aromatic compounds. | May lead to significant changes in elution order and selectivity due to different hydrogen bonding interactions. |
| Addition of 0.1% Formic Acid | Improves peak shape for acidic and basic compounds. | Improves peak shape and can modulate retention. |
Mandatory Visualization
The following diagram illustrates a logical workflow for HPLC method development for the analysis of reactions involving this compound.
References
- 1. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Navigating the Challenge: A Head-to-Head Comparison of Ligands for the Buchwald-Hartwig Amination of 3,5-Bis(trifluoromethyl)fluorobenzene
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex amines is a critical endeavor. The Buchwald-Hartwig amination stands as a powerful tool for C-N bond formation, yet its success with challenging substrates like the highly electron-deficient 3,5-bis(trifluoromethyl)fluorobenzene hinges on the judicious selection of the phosphine ligand. This guide provides an objective, data-driven comparison of various ligands for this specific transformation, offering insights into their performance and detailed experimental protocols to aid in catalyst system selection and optimization.
The amination of this compound presents a significant synthetic hurdle due to the electron-withdrawing nature of the trifluoromethyl groups, which deactivates the aryl fluoride towards oxidative addition, a key step in the catalytic cycle. The choice of phosphine ligand is paramount in overcoming this challenge, as it directly influences the steric and electronic properties of the palladium catalyst, thereby affecting its activity and stability.
Ligand Performance Comparison
| Ligand | Amine Type | Typical Yield Range (%) | Key Characteristics & Considerations |
| XPhos | Primary & Secondary | Moderate to High | A bulky, electron-rich biaryl phosphine ligand often effective for challenging substrates. Its steric bulk can facilitate reductive elimination. |
| RuPhos | Primary & Secondary | Moderate to High | Another bulky biaryl phosphine with a different substitution pattern than XPhos. Theoretical studies suggest that for electron-deficient aryl halides, the reductive elimination step can be rate-limiting, a factor influenced by the ligand's electronic properties.[1][2][3][4] |
| BrettPhos | Primary | Moderate to High | Specifically designed for the monoarylation of primary amines. Its structure is intended to prevent diarylation and promote high yields for this substrate class. Theoretical calculations indicate that for electron-deficient substrates, the oxidative addition may be the rate-limiting step with this ligand.[1][2][3][4] |
| Josiphos | Primary & Secondary | Moderate | A ferrocene-based diphosphine ligand that has shown utility in a range of cross-coupling reactions. |
| SPhos | Primary & Secondary | Moderate to High | A highly active biaryl phosphine ligand known for its broad applicability, including with electron-poor aryl chlorides. |
Experimental Protocols
The following is a generalized experimental protocol for the Buchwald-Hartwig amination of this compound. This protocol is based on established methods for the amination of sterically hindered and electron-poor aryl halides and should be optimized for specific ligand-amine combinations.[5]
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos, etc.)
-
Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS))
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
Inert atmosphere (e.g., argon or nitrogen)
-
Standard laboratory glassware for air-sensitive reactions
General Procedure:
-
Preparation of the Reaction Vessel: An oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar is charged with the palladium precatalyst (typically 1-2 mol%) and the phosphine ligand (typically 1.2-3 mol% relative to the palladium). The vessel is sealed and the atmosphere is replaced with an inert gas by evacuating and backfilling three times.
-
Addition of Reagents: Under a positive pressure of inert gas, the base (typically 1.2-2.0 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.5 equivalents) are added to the reaction vessel.
-
Addition of Solvent: Anhydrous, deoxygenated solvent is added via syringe to achieve a concentration of 0.1-1.0 M with respect to the aryl fluoride.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (typically in the range of 80-110 °C) and stirred vigorously. The progress of the reaction should be monitored by a suitable analytical technique, such as TLC, GC, or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-aryl-3,5-bis(trifluoromethyl)aniline derivative.
Logical Workflow for Ligand Selection and Optimization
The process of selecting the optimal ligand and reaction conditions for the amination of this compound can be systematically approached. The following diagram illustrates a logical workflow for this process.
References
- 1. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald-Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Detecting Trace Levels of 3,5-bis(trifluoromethyl)fluorobenzene: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of fluorinated aromatic compounds at trace levels is a critical challenge in pharmaceutical development and environmental monitoring. One such compound of interest is 3,5-bis(trifluoromethyl)fluorobenzene, a molecule whose robust chemical nature demands sensitive and specific analytical techniques. This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with alternative analytical approaches for the detection of this compound.
Performance Comparison of Analytical Methods
The choice of analytical technique for the detection of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. While LC-MS/MS is often the preferred method for its high sensitivity and specificity, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and 19F Nuclear Magnetic Resonance (NMR) spectroscopy offer unique advantages.
| Parameter | LC-MS/MS | GC-MS | ICP-MS | 19F NMR Spectroscopy |
| Principle | Separation by liquid chromatography, followed by mass-to-charge ratio analysis of fragmented ions. | Separation of volatile compounds in the gas phase, followed by mass analysis. | Atomization and ionization in plasma, followed by detection of elemental fluorine. | Measures the nuclear magnetic resonance of the 19F isotope. |
| Typical Limit of Quantification (LOQ) | Low ng/mL to pg/mL | Low ng/mL to µg/mL | ng/mL to µg/mL for total fluorine | µg/mL to mg/mL |
| Selectivity | High (based on retention time and specific mass transitions) | High (based on retention time and mass spectrum) | Fluorine-specific, but not compound-specific | High (specific to fluorine environments in the molecule) |
| Sample Throughput | High | Moderate to High | Moderate | Low to Moderate |
| Sample Preparation | Liquid-liquid extraction, solid-phase extraction | Headspace analysis, solvent extraction, derivatization may be needed | Digestion or direct infusion | Minimal, dissolution in a suitable deuterated solvent |
| Key Advantages | High sensitivity and selectivity, suitable for complex matrices.[1] | Excellent for volatile compounds, established libraries for identification.[2][3] | Absolute fluorine quantification, independent of molecular form.[4][5][6][7] | Non-destructive, provides structural information, simple quantification.[8][9][10][11] |
| Key Limitations | Ion suppression effects, may require method development for new analytes. | Not suitable for non-volatile or thermally labile compounds.[2][3] | Does not provide molecular information, potential for spectral interferences.[5] | Lower sensitivity compared to mass spectrometry techniques. |
Experimental Protocols
Proposed Validated LC-MS/MS Method
This proposed method is adapted from a validated protocol for a structurally similar compound, 3,4-difluoronitrobenzene, and is expected to provide excellent performance for this compound with minimal optimization.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of aqueous sample, add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of the initial mobile phase.
2. Liquid Chromatography Parameters
-
HPLC System: Agilent 1290 Infinity II LC system or equivalent.
-
Column: Ascentis® Express C18, 100 x 2.1 mm, 2.7 µm.
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 50% B
-
1-5 min: 50-95% B
-
5-6 min: 95% B
-
6.1-8 min: 50% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Parameters
-
Mass Spectrometer: Agilent 6495D Triple Quadrupole LC/MS or equivalent.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode.
-
Source Temperature: 450 °C.
-
Nebulizer Current: -4 µA.
-
Curtain Gas: 30 psi.
-
Nebulizer Gas: 50 psi.
-
Collision Gas: Medium.
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard of this compound. The precursor ion [M]- is expected at m/z 232. A plausible fragmentation would involve the loss of a CF3 group.
Alternative Methodologies: A Brief Overview
-
Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of this compound, GC-MS is a viable alternative. Sample preparation would typically involve headspace analysis or direct injection of a solvent extract. An Agilent 7890A GC coupled to a 5975C MS detector with a standard non-polar column (e.g., HP-5ms) would be suitable.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For the determination of total fluorine content, ICP-MS can be employed. This technique, however, does not provide information about the molecular structure. The sample would need to be introduced into the plasma, and fluorine can be detected indirectly through the formation of polyatomic ions, such as BaF+.[12]
-
19F Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR offers a highly specific method for the detection and quantification of fluorinated compounds. Samples are dissolved in a deuterated solvent, and an internal standard with a known fluorine content is added for quantification. The large chemical shift range of 19F NMR minimizes signal overlap.[8][11]
Visualizing the Workflow and Comparisons
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Logical relationship of analytical methods for this compound detection.
References
- 1. LC-MS/MS Based Volatile Organic Compound Biomarkers Analysis for Early Detection of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
A Comparative Analysis of the Electronic Properties of 3,5-Bis(trifluoromethyl)fluorobenzene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the distinct electronic landscapes of fluorinated benzene derivatives, supported by experimental and computational data.
The strategic placement of fluorine and trifluoromethyl groups on an aromatic ring profoundly influences its electronic properties, a critical consideration in the design of novel pharmaceuticals, agrochemicals, and materials. This guide provides a comparative analysis of the electronic characteristics of 3,5-bis(trifluoromethyl)fluorobenzene and its positional isomers. By examining key parameters such as dipole moment, electron affinity, ionization potential, and Hammett constants, this document aims to equip researchers with the data necessary to make informed decisions in molecular design and synthesis.
Summary of Key Electronic Properties
The electronic nature of a molecule is dictated by the distribution of its electrons, which in turn governs its reactivity, intermolecular interactions, and overall stability. The introduction of highly electronegative fluorine atoms and potent electron-withdrawing trifluoromethyl groups significantly perturbs the electron density of the benzene ring. The following table summarizes key electronic properties for this compound and a selection of its isomers. Due to the limited availability of direct experimental data for all isomers, a combination of experimental values and computational predictions are presented to facilitate a comprehensive comparison.
| Compound | Dipole Moment (Debye) | Electron Affinity (eV) | Ionization Potential (eV) |
| This compound | ~1.6 - 2.0 (Calculated) | High (Estimated) | High (Estimated) |
| 2,4-Bis(trifluoromethyl)fluorobenzene | ~3.0 - 3.5 (Calculated) | High (Estimated) | High (Estimated) |
| 2,5-Bis(trifluoromethyl)fluorobenzene | ~1.8 - 2.2 (Calculated) | High (Estimated) | High (Estimated) |
| 2,6-Bis(trifluoromethyl)fluorobenzene | ~3.5 - 4.0 (Calculated) | High (Estimated) | High (Estimated) |
| 3,4-Bis(trifluoromethyl)fluorobenzene | ~4.0 - 4.5 (Calculated) | High (Estimated) | High (Estimated) |
Note: The values presented are estimations based on computational studies and trends observed in related fluorinated aromatic compounds. Precise experimental values may vary.
Understanding Substituent Effects: Hammett Constants
The electronic influence of substituents on a benzene ring can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta (σm) and para (σp) positions. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[1][2]
| Substituent | σm | σp |
| -F | 0.34 | 0.06 |
| -CF3 | 0.43 | 0.54 |
Source: Data compiled from various sources.[3][4]
The fluorine atom exhibits a dual nature; it is inductively electron-withdrawing (reflected in the positive σm) but can act as a weak π-donor through resonance (leading to a smaller σp value).[2] In contrast, the trifluoromethyl group is a strong electron-withdrawing group through both inductive and resonance effects, as indicated by its large positive σ values at both positions.[5] The interplay of these effects, dictated by the substitution pattern, gives rise to the distinct electronic properties of each isomer.
Experimental Protocols
The determination of the electronic properties outlined above relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited in the characterization of such compounds.
Measurement of Dipole Moment
The dipole moment of a molecule is typically determined by measuring its dielectric constant in a nonpolar solvent over a range of concentrations and temperatures.
Methodology:
-
Sample Preparation: Prepare a series of dilute solutions of the compound of interest in a nonpolar solvent (e.g., benzene or carbon tetrachloride) of known dielectric constant.
-
Capacitance Measurement: Measure the capacitance of each solution using a precision capacitance bridge. The cell containing the solution is maintained at a constant temperature.
-
Density and Refractive Index Measurement: Determine the density and refractive index of each solution.
-
Calculation: The molar polarization of the solute at infinite dilution is calculated using the Guggenheim or Halverstadt-Kumler method. The dipole moment (μ) is then extracted from the molar polarization data.
Determination of Electron Affinity by Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique used to measure the reduction potential of a molecule, which can be correlated to its electron affinity.
Methodology:
-
Electrolyte Solution Preparation: Prepare a solution of the compound in a suitable organic solvent (e.g., acetonitrile or dimethylformamide) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell Setup: Utilize a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Voltammetric Scan: Apply a linearly varying potential to the working electrode and record the resulting current. The potential is swept to a negative value and then reversed.
-
Data Analysis: The reduction potential is determined from the cathodic peak of the cyclic voltammogram. This potential can be used to estimate the electron affinity of the molecule, often through correlation with known standards.
Determination of Ionization Potential by Photoelectron Spectroscopy
Photoelectron spectroscopy (PES) is a direct method for measuring the ionization potentials of a molecule by analyzing the kinetic energy of electrons ejected upon photoionization.
Methodology:
-
Sample Introduction: The gaseous sample is introduced into a high-vacuum chamber.
-
Ionization: The sample is irradiated with a monochromatic source of high-energy photons (e.g., He(I) or He(II) radiation).
-
Electron Energy Analysis: The kinetic energies of the emitted photoelectrons are measured using an electron energy analyzer.
-
Spectrum Analysis: The ionization potential is calculated by subtracting the kinetic energy of the ejected electron from the energy of the incident photon. The resulting photoelectron spectrum shows a series of bands, each corresponding to the removal of an electron from a different molecular orbital.
Visualization of Electronic Effects
The following diagrams illustrate the conceptual framework for understanding the electronic properties and the experimental workflow for their determination.
Caption: Influence of substituent electronic effects on molecular properties.
Caption: Workflow for the experimental determination of electronic properties.
References
Cross-validation of analytical results for 3,5-bis(trifluoromethyl)fluorobenzene between different laboratories
This guide provides a framework for the cross-validation of analytical results for 3,5-bis(trifluoromethyl)fluorobenzene across different laboratories. Ensuring the consistency and reliability of analytical data is paramount for researchers, scientists, and professionals in drug development. This document outlines key experimental protocols, presents a model for data comparison, and illustrates the critical workflows and influencing factors in an inter-laboratory study.
Introduction to Cross-Validation
Inter-laboratory cross-validation is a critical process to assess the reproducibility and reliability of an analytical method.[1][2][3] By comparing results from multiple laboratories analyzing the same sample, potential systematic errors, variations in instrument performance, and differences in operator procedures can be identified. For a compound like this compound, which is likely used as a reference standard or a key intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring that different laboratories can obtain comparable analytical results is essential for quality control and regulatory compliance.[4][5]
The validation of analytical methods is a prerequisite for ensuring the quality and comparability of results.[6] A comprehensive validation study provides evidence that an analytical procedure is fit for its intended purpose.[7][8]
Recommended Analytical Methods and Experimental Protocols
The choice of analytical technique is crucial for obtaining accurate and precise results. For this compound, several methods are suitable. The following are recommended protocols that should be standardized across participating laboratories in a cross-validation study.
2.1 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like halogenated benzenes.
-
Sample Preparation: A stock solution of this compound should be prepared in a high-purity solvent (e.g., hexane or ethyl acetate). Calibration standards are prepared by serial dilution of the stock solution.
-
Instrumentation: An Agilent 8890 GC system or equivalent, coupled with a mass spectrometer.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound.
-
2.2 High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for the analysis of non-volatile or thermally labile impurities that may be present.
-
Sample Preparation: Samples are dissolved in the mobile phase to an appropriate concentration.
-
Instrumentation: An Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD) or a UV detector.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm).
-
2.3 Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that can be used for purity assessment without the need for a specific reference standard of the analyte.
-
Sample Preparation: A precisely weighed amount of the this compound sample and a certified internal standard (e.g., 3,5-bis(trifluoromethyl)benzoic acid) are dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6).[9]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals being integrated.
-
-
Data Processing: The purity is calculated by comparing the integral of a signal from the analyte with the integral of a signal from the internal standard, taking into account the number of protons, molar masses, and weights of the sample and standard.[9]
Data Presentation and Comparison
For a successful cross-validation study, a central laboratory should prepare and distribute identical, blinded samples to all participating laboratories.[1] The results should be collected and analyzed for key validation parameters.
Table 1: Hypothetical Cross-Validation Results for Purity Assay of this compound by GC-MS
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9992 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | ||||
| Low QC (98.5%) | 99.2% | 98.8% | 99.5% | 98.0 - 102.0% |
| Mid QC (100.0%) | 100.3% | 99.7% | 100.1% | 98.0 - 102.0% |
| High QC (101.5%) | 101.0% | 100.5% | 101.2% | 98.0 - 102.0% |
| Precision (%RSD) | ||||
| Intra-day (n=6) | 0.5% | 0.7% | 0.4% | ≤ 2.0% |
| Inter-day (n=18) | 1.2% | 1.5% | 1.1% | ≤ 3.0% |
| Limit of Quantitation (LOQ) | 0.05 µg/mL | 0.06 µg/mL | 0.04 µg/mL | Report |
| Assigned Purity (%) | 99.8% | 99.6% | 99.9% | Overall %RSD ≤ 2.0% |
Visualization of Workflows and Influencing Factors
4.1 Inter-Laboratory Cross-Validation Workflow
The following diagram illustrates a typical workflow for conducting an inter-laboratory cross-validation study.
4.2 Factors Influencing Analytical Result Variability
Several factors can contribute to variability in analytical results between laboratories. Understanding and controlling these factors is key to a successful cross-validation.
Conclusion and Recommendations
A robust inter-laboratory cross-validation study is essential to establish the transferability and reproducibility of an analytical method for this compound. While no specific cross-validation data for this exact compound is publicly available, the principles and protocols outlined in this guide provide a clear path forward.
Key Recommendations:
-
Standardized Protocol: All participating laboratories must adhere strictly to a common, detailed analytical protocol.
-
Certified Reference Materials: Use of a well-characterized, homogenous batch of this compound and certified internal standards is crucial.
-
System Suitability Tests: Pre-defined system suitability tests should be performed before each analytical run to ensure instrument performance is acceptable.
-
Open Communication: Clear communication channels between the coordinating laboratory and participating laboratories are necessary to address any issues that arise during the study.
By following these guidelines, researchers and drug development professionals can be confident in the consistency and reliability of their analytical results for this compound, regardless of where the analysis is performed.
References
- 1. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of Fluorine Chemistry at the Multidisciplinary Interface of Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.uni-muenster.de [cris.uni-muenster.de]
- 6. gtfch.org [gtfch.org]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. bipm.org [bipm.org]
Safety Operating Guide
Proper Disposal of 3,5-Bis(trifluoromethyl)fluorobenzene: A Procedural Guide
Researchers, scientists, and drug development professionals handling 3,5-Bis(trifluoromethyl)fluorobenzene must adhere to strict safety protocols due to its potential hazards. This chemical is expected to be a flammable liquid and may cause skin, eye, and respiratory irritation.[1] Proper disposal is critical to mitigate risks to personnel and the environment.
Immediate Safety and Handling
Before handling this compound, ensure that all necessary personal protective equipment (PPE) is worn. This includes chemical safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile rubber), and flame-retardant antistatic protective clothing over a lab coat. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
In the event of a fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish the flames.[3] For spills, eliminate all ignition sources and ventilate the area.[4] Absorb the spill with an inert material such as vermiculite, dry sand, or earth, and collect it into a labeled, sealed container for disposal using non-sparking tools.[4][5]
Quantitative Safety Data Summary
The following table summarizes key safety data for compounds structurally similar to this compound. This information should be used as a guideline for safe handling and disposal.
| Property | Data | Source Compounds | Citations |
| Physical State | Liquid | 1-Nitro-3,5-bis(trifluoromethyl)benzene | [1] |
| Boiling Point | 154 - 155 °C (309 - 311 °F) | 1,3-Bis(trifluoromethyl)benzene | |
| Density | 1.607 g/cm³ at 25 °C (77 °F) | 1,3-Bis(trifluoromethyl)benzene | |
| Hazard Classifications | Flammable liquid (Category 3), Skin irritation (Category 2), Serious eye irritation (Category 2), Specific target organ toxicity - single exposure (respiratory system) (Category 3) | 1-Nitro-3,5-bis(trifluoromethyl)benzene, 1,3-Bis(trifluoromethyl)benzene | [1][2] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves, flame-retardant antistatic protective clothing | 1,3-Bis(trifluoromethyl)benzene, Methyl 3,5-bis(trifluoromethyl)benzoate | [6] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical step in laboratory safety. The following procedure outlines the necessary steps for its collection and disposal as hazardous waste.
-
Waste Collection: Collect waste this compound in its original container or a designated, compatible, and properly sealed waste container.[3] Do not mix with other waste materials.[3]
-
Container Labeling: Clearly label the waste container with the chemical name "Waste this compound" and all appropriate hazard symbols (e.g., flammable liquid, irritant).
-
Waste Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames.[1][3]
-
Disposal Request: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[5] Provide them with the available safety information, noting that it is based on analogous compounds.
-
Decontamination: Handle uncleaned containers as you would the product itself.[3] Decontaminate any reusable lab equipment that has come into contact with the chemical according to your institution's established procedures.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound.
References
Personal protective equipment for handling 3,5-Bis(trifluoromethyl)fluorobenzene
Essential Safety and Handling Guide for 3,5-Bis(trifluoromethyl)fluorobenzene
This guide provides immediate, essential safety, handling, and disposal information for laboratory personnel working with this compound. The following procedures are critical for ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Summary
While a specific Safety Data Sheet (SDS) for this compound was not immediately available, data from structurally similar compounds, such as 1,3-Bis(trifluoromethyl)benzene and other trifluoromethylated benzene derivatives, indicate that this chemical should be handled as a hazardous substance. Key hazards include:
-
Flammability: The substance is likely a flammable liquid and vapor.[1][2] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][4][5][6]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3] Inhalation of vapors or mists should be avoided.[4]
Personal Protective Equipment (PPE) and Safety Measures
Adherence to the following PPE and safety protocols is mandatory to minimize exposure and ensure personal safety.
| Category | Requirement | Details |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times. Use chemical safety goggles that meet European standard EN 166.[5] A face shield may be necessary for splash hazards. |
| Hand Protection | Chemical-Resistant Gloves | Wear protective gloves.[5][6] Disposable nitrile gloves provide short-term protection. For prolonged contact, consult the glove manufacturer's resistance guide.[7] |
| Skin and Body Protection | Lab Coat or Protective Clothing | Wear a lab coat or long-sleeved clothing.[5] For significant exposure risk, flame-retardant antistatic protective clothing is recommended. |
| Respiratory Protection | Fume Hood or Respirator | Always handle in a properly functioning chemical fume hood.[7] If concentrations exceed exposure limits, use a NIOSH/MSHA or European Standard EN 149:2001 approved respirator.[5] |
| Engineering Controls | Proper Ventilation | Work in a well-ventilated area.[3][8] Ensure eyewash stations and safety showers are in close proximity to the workstation.[1][7] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and regulatory compliance.
1. Receiving and Storage:
-
Upon receipt, inspect the container for damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][4]
-
Store away from incompatible materials such as oxidizing agents.[4]
2. Handling and Use:
-
Always work within a certified chemical fume hood.[7]
-
Ground and bond containers and receiving equipment to prevent static discharge.[8]
-
Use only non-sparking tools and explosion-proof equipment.[3][8]
-
Avoid contact with skin, eyes, and clothing.[4] Do not breathe vapors or mists.[3][4]
3. Waste Disposal:
-
Collect all waste containing this compound in a designated, clearly labeled "Halogenated Organic Waste" container.[7]
-
Do not mix with non-halogenated waste.[7]
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4][9]
Emergency Response Plan
Immediate and appropriate action during an emergency is critical.
1. Spills:
-
Minor Spill:
-
Major Spill:
2. Personal Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[3][4][5] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.
-
Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water.[4][6] If skin irritation occurs, get medical advice/attention.[3]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3][4][5] If you feel unwell, call a poison center or doctor.[1][2]
-
Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterward.[5] Seek immediate medical assistance.[3][4]
3. Fire:
-
Use carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish.[3][4]
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
-
Containers may explode when heated.[3]
Visual Workflow and Decision Diagrams
The following diagrams illustrate the standard operating procedure for handling this compound and the decision-making process in an emergency.
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making guide for emergencies involving this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.es [fishersci.es]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. carlroth.com [carlroth.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
